Methyl 6-aminopyridine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHEJTUXNQOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550151 | |
| Record name | Methyl 6-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36052-26-3 | |
| Record name | Methyl 6-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Aminopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-aminopyridine-2-carboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-aminopyridine-2-carboxylate is a pivotal building block in medicinal chemistry and drug discovery, most notably as a key intermediate in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and safety information. Detailed experimental protocols for its preparation via Fischer esterification are presented, alongside a compilation of its known physical and spectral data. This document aims to serve as a critical resource for researchers engaged in the synthesis and application of this versatile molecule.
Chemical Properties and Identifiers
This compound, also known as methyl 6-aminopicolinate, is a substituted pyridine derivative. Its structure incorporates an amino group and a methyl ester, making it a valuable synthon for a variety of chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| CAS Number | 36052-26-3 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 6-aminopicolinate, 6-Amino-2-pyridinecarboxylic acid methyl ester, 2-Amino-6-(methoxycarbonyl)pyridine | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 104 - 111 °C | [2] |
| Boiling Point | 406 - 408 °F / 208 - 209 °C (lit.) | [2] |
| Topological Polar Surface Area | 65.2 Ų | [1] |
Spectroscopic Data
Table 2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.6 | t | H-4 |
| ~6.8 | d | H-3 |
| ~6.6 | d | H-5 |
| ~6.0 | br s | -NH₂ |
| ~3.9 | s | -OCH₃ |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O |
| ~159 | C-6 |
| ~148 | C-2 |
| ~138 | C-4 |
| ~112 | C-5 |
| ~108 | C-3 |
| ~52 | -OCH₃ |
Table 2.3: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine) |
| 3000-2800 | C-H stretch (aromatic & aliphatic) |
| 1720-1700 | C=O stretch (ester) |
| 1620-1580 | C=C stretch (aromatic) |
| 1250-1000 | C-O stretch (ester) |
Table 2.4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 152 | [M]⁺ |
| 121 | [M - OCH₃]⁺ |
| 93 | [M - COOCH₃]⁺ |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid, using methanol in the presence of an acid catalyst.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Fischer Esterification
This protocol is a standard procedure for the esterification of a pyridine carboxylic acid and can be adapted for the synthesis of this compound.
Materials:
-
6-Aminopyridine-2-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-aminopyridine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Acid Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. c. Remove the excess methanol under reduced pressure using a rotary evaporator. d. To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its primary application lies in the development of thienopyrrole derivatives, which have been identified as potent allosteric inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. The amino and ester functionalities of the molecule provide convenient handles for the construction of more complex heterocyclic systems.
Logical Relationship in Drug Synthesis
Caption: Role as an intermediate in drug synthesis.
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
Table 5.1: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data from PubChem.[3]
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. This guide has provided a detailed overview of its synthesis, properties, and handling, which should serve as a practical resource for chemists in research and development. The straightforward esterification synthesis makes it readily accessible, and its chemical functionalities allow for diverse applications in the creation of complex molecular architectures. As with any chemical substance, adherence to proper safety protocols is paramount.
References
"Methyl 6-aminopyridine-2-carboxylate" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 6-aminopyridine-2-carboxylate, a key building block in the synthesis of complex organic molecules. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.
Core Compound Identification
Chemical Name: this compound CAS Number: 36052-26-3 Molecular Formula: C₇H₈N₂O₂
Physicochemical and Computed Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 152.15 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC(=O)C1=NC(=CC=C1)N | [1] |
| InChI Key | OHIHEJTUXNQOPM-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 152.058577502 Da | [1] |
| Topological Polar Surface Area | 65.2 Ų | [1] |
| XLogP3-AA | 0.7 | [1] |
Applications in Research and Drug Development
This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Its parent compound, 6-Aminopyridine-2-carboxylic acid, serves as a crucial building block in the synthesis of various biologically active molecules.[3] The pyridine core is a common scaffold in medicinal chemistry.
Derivatives of aminopyridines are explored for a wide range of therapeutic areas. For instance, related aminopyridine structures have been investigated as:
-
Inhibitors of hepatitis C virus NS5B polymerase.
-
Potential anti-cancer agents.
The presence of amino and carboxylate groups at positions 2 and 6 of the pyridine ring allows for diverse chemical modifications, making it a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid. A standard and effective method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Objective: To synthesize this compound via acid-catalyzed esterification of 6-aminopyridine-2-carboxylic acid.
Materials:
-
6-aminopyridine-2-carboxylic acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas or in a non-aqueous solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 6-aminopyridine-2-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring the suspension, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Concentrate the mixture using a rotary evaporator to remove most of the methanol. Partition the residue between ethyl acetate (or dichloromethane) and water. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude this compound can be further purified by flash column chromatography or recrystallization to obtain the final product with high purity.
Visualization of Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from its carboxylic acid precursor.
Caption: Synthesis workflow for this compound.
References
Spectroscopic Profile of Methyl 6-aminopyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-aminopyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 36052-26-3 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Monoisotopic Mass | 152.0586 Da |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) |
| 7.51 | dd | 1H | H-4 |
| 7.18 | d | 1H | H-5 or H-3 |
| 6.64 | d | 1H | H-3 or H-5 |
| 6.32 | s | 2H | -NH₂ |
| 3.79 | s | 3H | -OCH₃ |
Note: s = singlet, d = doublet, dd = doublet of doublets. The coupling constants reported in the source were J = 8.29 Hz and 7.35 Hz for the doublet of doublets.
¹³C NMR (Carbon-13 NMR) Data
Currently, there is no publicly available, experimentally confirmed ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy
A complete, assigned IR spectrum for this compound is not available in peer-reviewed literature. However, based on its functional groups, the following characteristic absorption bands can be predicted:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Medium-Strong, Broad | N-H stretching (amine) |
| ~3050 - 3000 | Weak-Medium | C-H stretching (aromatic) |
| ~2950 - 2850 | Weak-Medium | C-H stretching (methyl) |
| ~1720 - 1700 | Strong | C=O stretching (ester) |
| ~1620 - 1580 | Medium-Strong | C=C stretching (aromatic ring) and N-H bending |
| ~1250 - 1200 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
| Ion | m/z (calculated) |
| [M]⁺ | 152.06 |
| [M+H]⁺ | 153.07 |
Note: The fragmentation pattern would be dependent on the ionization method used.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is performed. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and the acquisition of 1024-4096 scans to achieve a sufficient signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
A small amount of solid this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to ensure volatilization into the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Structure and tentative ¹H NMR assignments for this compound.
Methyl 6-aminopyridine-2-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 6-aminopyridine-2-carboxylate is a valuable heterocyclic building block widely employed in the fields of medicinal chemistry and organic synthesis. Its unique structural features, possessing a pyridine ring substituted with both an amino and a methyl ester group, offer multiple reaction sites for derivatization. This allows for the construction of a diverse range of complex molecules with significant biological activities. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |
| CAS Number | 36052-26-3 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 118-122 °C | |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid.
Experimental Protocol: Fischer Esterification
This protocol outlines the synthesis of this compound from 6-aminopyridine-2-carboxylic acid using methanol as both the reagent and solvent, with sulfuric acid as a catalyst.[1][2][3][4]
Materials:
-
6-Aminopyridine-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 6-aminopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq.) dropwise while cooling in an ice bath.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.
Expected Yield: 85-95%
Reactivity and Applications in Organic Synthesis
The presence of the amino group, the ester functionality, and the pyridine ring makes this compound a versatile substrate for a variety of chemical transformations.
Cross-Coupling Reactions
The pyridine ring can be functionalized through palladium-catalyzed cross-coupling reactions. The amino group can also participate in C-N bond formation reactions.
The amino group of this compound can be arylated or alkylated via the Buchwald-Hartwig amination. However, a more common application involves the modification of a halogenated precursor. For instance, the amination of a bromo- or chloro-substituted pyridine carboxylate with an amine provides a route to derivatives of the title compound.
Illustrative Protocol: Buchwald-Hartwig Amination of a Halogenated Precursor [5][6]
Materials:
-
Methyl 6-bromopyridine-2-carboxylate
-
Aniline (or other primary/secondary amine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Methyl 6-bromopyridine-2-carboxylate (1.0 eq.), the amine (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Expected Yield: 70-90%
The pyridine ring, when appropriately halogenated (e.g., at the 6-position), can undergo Suzuki-Miyaura coupling with various boronic acids to introduce aryl or heteroaryl substituents.
Illustrative Protocol: Suzuki-Miyaura Coupling of a Halogenated Precursor [7][8][9][10][11]
Materials:
-
Methyl 6-bromopyridine-2-carboxylate
-
Phenylboronic acid (or other boronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve Methyl 6-bromopyridine-2-carboxylate (1.0 eq.) and the boronic acid (1.5 eq.) in a mixture of 1,4-dioxane and water (4:1).
-
Add Na₂CO₃ (2.0 eq.) and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq.) and heat the reaction mixture to 80-90 °C under an inert atmosphere for 8-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Expected Yield: 65-85%
Synthesis of Fused Heterocyclic Systems
This compound is a key precursor for the synthesis of various fused heterocyclic systems, most notably imidazopyridines, which are prevalent scaffolds in medicinal chemistry.
The reaction of this compound with α-haloketones is a classical method for the synthesis of imidazo[1,2-a]pyridines. The amino group acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization.
Application in Drug Discovery: A Case Study on Kinase Inhibitors
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been explored as potent inhibitors of various kinases, including Transforming Growth Factor-β-activated kinase 1 (TAK1).
TAK1 Inhibition and the TGF-β Signaling Pathway
TAK1 is a key serine/threonine kinase that plays a crucial role in the Transforming Growth Factor-β (TGF-β) signaling pathway.[12][13] This pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the TGF-β/TAK1 signaling cascade is implicated in various diseases, including cancer and inflammatory disorders.
Biological Activity of Imidazopyridine-based TAK1 Inhibitors
Several studies have reported the synthesis and biological evaluation of imidazopyridine derivatives as potent TAK1 inhibitors. Table 2 summarizes the in vitro inhibitory activity (IC₅₀) of selected compounds derived from aminopyridine precursors.
| Compound | Target | IC₅₀ (nM) | Reference |
| Imidazopyridine derivative 13h | TAK1 | 27 | --INVALID-LINK-- |
| 7-aminofuro[2,3-c]pyridine derivative 13a | TAK1 | <10 | --INVALID-LINK-- |
| Takinib | TAK1 | 9 | --INVALID-LINK-- |
Conclusion
This compound is a highly valuable and versatile heterocyclic building block. Its readily available starting materials and straightforward synthesis make it an attractive scaffold for synthetic chemists. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the construction of diverse molecular architectures. Its application in the development of potent kinase inhibitors, particularly targeting the TGF-β/TAK1 signaling pathway, highlights its significance in modern drug discovery. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in the fields of organic synthesis and medicinal chemistry.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 11. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]
- 12. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 6-aminopyridine-2-carboxylate: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-aminopyridine-2-carboxylate, a pivotal heterocyclic building block, has played a significant, albeit often unheralded, role in the advancement of medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, detailed synthetic protocols, and its crucial applications as a key intermediate in the development of novel therapeutics. While a singular "discovery" paper for this compound is not prominent in the historical literature, its importance has grown in tandem with the rise of pyridine-based scaffolds in drug design. This document consolidates key data, experimental procedures, and illustrates its synthetic utility and role as a precursor to bioactive molecules.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader exploration of aminopyridine derivatives in the mid-20th century. Early investigations into aminonicotinic acids and their derivatives, such as a 1957 study on derivatives of 6-aminonicotinic acid, laid the groundwork for the synthesis of various substituted pyridines.[1] The development of robust esterification methods, like the Fischer esterification, made compounds such as this compound readily accessible synthetic targets.
Its true significance, however, emerged with the increasing recognition of the aminopyridine scaffold as a privileged structure in medicinal chemistry. As researchers sought to develop molecules capable of interacting with specific biological targets, the unique electronic and structural properties of aminopyridines made them ideal starting points. This compound, with its reactive amino and ester functional groups, provided a versatile platform for the elaboration of more complex molecules, leading to its widespread use in the synthesis of potential drug candidates.
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 36052-26-3 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 95-99 °C |
| Solubility | Soluble in water and various organic solvents |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 6-aminopyridine-2-carboxylic acid.
General Synthesis Workflow
The overall synthetic process is a straightforward acid-catalyzed esterification.
Detailed Experimental Protocols
Two representative experimental protocols are provided below, demonstrating slight variations in the choice of acid catalyst.
Protocol 1: Synthesis using Sulfuric Acid
-
Reactants and Reagents:
-
6-Aminopyridine-2-carboxylic acid (10 g, 72 mmol)
-
Methanol (300 mL)
-
Sulfuric acid (10 mL)
-
-
Procedure:
-
To a stirred solution of 6-aminopyridine-2-carboxylic acid in methanol at 0°C, slowly add sulfuric acid.
-
The resulting reaction mixture is stirred for 1 hour at room temperature and then refluxed for 15 hours.
-
After cooling, the methanol is removed under reduced pressure.
-
The residue is taken up in an appropriate organic solvent (e.g., dichloromethane) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the excess acid.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: Synthesis using Thionyl Chloride
-
Reactants and Reagents:
-
6-aminopicolinic acid (5.00 g, 36.2 mmol)
-
Methanol (100 mL)
-
Thionyl chloride (5.25 mL, 72.4 mmol)
-
-
Procedure:
-
A suspension of 6-aminopicolinic acid in methanol is cooled to 0°C.
-
Thionyl chloride is added dropwise to the suspension.
-
The reaction mixture is heated at reflux until all the solid dissolves and is then stirred overnight.
-
The solution is allowed to cool to room temperature, and the excess solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with a basic aqueous solution.
-
The organic layer is dried, filtered, and concentrated to give the product.
-
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its primary role is to serve as a scaffold onto which other chemical moieties can be added to create compounds with desired pharmacological properties.
Precursor to Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors
One of the most significant applications of this compound is in the synthesis of inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway and is implicated in a range of diseases, including inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders.
The synthesis of ASK1 inhibitors often begins with the conversion of this compound to a corresponding acylhydrazide, which is then elaborated into more complex heterocyclic systems that form the core of the final inhibitor.
Other Therapeutic Areas
The versatility of this compound as a synthetic intermediate has led to its use in the development of compounds for a range of other therapeutic targets, including:
-
Antibacterials: As a building block for novel antibiotics.
-
Antivirals: In the synthesis of inhibitors of viral enzymes.
-
Oncology: As a scaffold for the development of kinase inhibitors and other anti-cancer agents.
Role in Signaling Pathways
It is important to note that "this compound" itself is not known to have any direct biological activity or a role in modulating signaling pathways. Its significance lies in its utility as a synthetic precursor to molecules that are designed to interact with specific biological targets and thereby modulate signaling cascades. For instance, the ASK1 inhibitors derived from it directly impact the ASK1-p38/JNK signaling pathway, which is involved in cellular stress responses, inflammation, and apoptosis.
Conclusion
This compound is a foundational molecule in the toolkit of medicinal chemists. While its own history is not marked by a singular discovery event, its importance has steadily grown with the increasing prominence of pyridine-based scaffolds in drug discovery. The straightforward and scalable synthesis of this compound, coupled with its versatile reactivity, ensures its continued relevance as a key starting material for the development of novel therapeutics targeting a wide array of diseases. This guide provides researchers and drug development professionals with a solid foundation of its synthesis and applications, facilitating its effective use in future research endeavors.
References
The Versatile Chemistry of Methyl 6-aminopyridine-2-carboxylate: A Guide to Reactivity and Functionalization
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-aminopyridine-2-carboxylate is a key building block in the synthesis of a wide range of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, alongside the inherent reactivity of the pyridine ring, allows for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity and functionalization of this versatile scaffold, presenting key experimental methodologies and quantitative data to aid in the design and execution of synthetic strategies.
Core Reactivity of the Amino Group
The primary amino group in this compound is a key handle for a variety of functionalization reactions, including acylation, alkylation, and participation in cross-coupling reactions.
N-Acylation and N-Alkylation
The amino group can be readily acylated or alkylated to introduce a variety of substituents. While specific protocols for the title compound are not extensively detailed in publicly available literature, general procedures for aminopyridines are widely applicable. N-alkylation can be achieved using alkyl halides or through reductive amination.[1]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="Alkyl Halide (R-X) / Base\nor\nAldehyde/Ketone + Reducing Agent", shape=plaintext]; product1 [label="N-Alkyl derivative"]; reagent2 [label="Acyl Halide (RCOCl) / Base\nor\nCarboxylic Anhydride", shape=plaintext]; product2 [label="N-Acyl derivative"];
start -> reagent1 [label="N-Alkylation"]; reagent1 -> product1; start -> reagent2 [label="N-Acylation"]; reagent2 -> product2; } caption { label = "General pathways for N-alkylation and N-acylation."; fontsize = 10; }
General Experimental Protocol for N-Alkylation (Illustrative):
A mixture of the aminopyridine (1 equivalent), an alkyl iodide or bromide (1-2 equivalents), and a base such as cesium carbonate (2-3 equivalents) in a solvent like acetone is stirred at room temperature or elevated temperatures (e.g., 55 °C) until the reaction is complete. The product is then isolated and purified, typically by chromatography.[2]
Hydrazinolysis
The ester functionality of this compound can be converted to a carbohydrazide through reaction with hydrazine hydrate. This transformation is a key step in the synthesis of various heterocyclic systems.
Experimental Protocol: Synthesis of 6-Aminopyridine-2-carbohydrazide [3][4]
To a solution of this compound (100 g, 657 mmol) in methanol (1.0 L), hydrazine hydrate (N₂H₄·H₂O, 69.7 g, 1.18 mol) is added. The mixture is then heated to reflux and stirred for 5 hours. During this time, a significant amount of a white precipitate forms. After cooling, the reaction mixture is filtered. The collected solid is washed with ethyl acetate (3 x 100 mL) and dried under vacuum to yield 6-aminopyridine-2-carbohydrazide.[3][4]
| Reactant | Molar Eq. | Solvent | Temperature | Time | Product |
| This compound | 1.0 | Methanol | Reflux | 5 h | 6-Aminopyridine-2-carbohydrazide |
| Hydrazine Hydrate | 1.8 |
Functionalization of the Pyridine Ring
The pyridine ring itself can be functionalized through various reactions, including halogenation and cross-coupling reactions.
Bromination
Electrophilic aromatic substitution on the pyridine ring can be achieved, for instance, by bromination.
Experimental Protocol: Synthesis of Methyl 6-amino-5-bromopyridine-2-carboxylate [5][6]
A solution of bromine (10.13 g, 63.4 mmol) in chloroform (70 mL) is slowly added dropwise to a solution of this compound (9.64 g, 63.4 mol) in chloroform (408 mL) at room temperature over a period of 60 minutes. The reaction mixture is then stirred at room temperature for 18 hours. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (150 mL). The phases are separated, and the organic layer is worked up to isolate the product.[6]
| Reactant | Molar Eq. | Solvent | Temperature | Time | Product |
| This compound | 1.0 | Chloroform | Room Temp. | 18 h | Methyl 6-amino-5-bromopyridine-2-carboxylate |
| Bromine | 1.0 |
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Br₂\nCHCl₃", shape=plaintext]; product [label="Methyl 6-amino-5-bromopyridine-2-carboxylate"];
start -> reagent [label="Bromination"]; reagent -> product; } caption { label = "Bromination of the pyridine ring."; fontsize = 10; }
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, and this compound can serve as a versatile coupling partner.
Buchwald-Hartwig Amination
The amino group can participate in palladium-catalyzed amination reactions with aryl halides.
General Experimental Conditions for Buchwald-Hartwig Amination: [2]
A mixture of this compound (1.1 equivalents), an aryl halide (1 equivalent), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents), a ligand like Xantphos (0.1 equivalents), and a base such as N,N-diisopropylethylamine (3 equivalents) in a solvent like 1,4-dioxane is heated under a nitrogen atmosphere. The reaction progress is monitored, and upon completion, the product is isolated and purified.[2]
| Reactant/Reagent | Role | Typical Amount |
| This compound | Nucleophile | 1.1 eq. |
| Aryl Halide | Electrophile | 1.0 eq. |
| Pd₂(dba)₃ | Catalyst | 0.05 eq. |
| Xantphos | Ligand | 0.1 eq. |
| DIPEA | Base | 3.0 eq. |
| 1,4-Dioxane | Solvent | - |
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="this compound\n+ Aryl-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Pd₂(dba)₃\nXantphos\nDIPEA", shape=plaintext]; product [label="N-Aryl derivative"];
start -> catalyst [label="Buchwald-Hartwig\nAmination"]; catalyst -> product; } caption { label = "Buchwald-Hartwig cross-coupling reaction."; fontsize = 10; }
Diazotization and Sandmeyer-Type Reactions
While direct Sandmeyer reactions on this compound are not well-documented, a related transformation involving the corresponding N-oxide has been reported. This suggests a potential route for the conversion of the amino group to other functionalities after N-oxidation.
Experimental Protocol: Diazotization and Azide Formation of the N-oxide [7][8]
This compound 1-oxide hydrochloride (16 mmol) is dissolved in 10% aqueous HCl and cooled to 5 °C. An aqueous solution of sodium nitrite (NaNO₂, 21 mmol) is added dropwise while maintaining the temperature below 5 °C. After stirring for 15 minutes, an aqueous solution of sodium azide (NaN₃, 21 mmol) is added dropwise, again keeping the temperature below 5 °C. The reaction is stirred at 5 °C to yield the corresponding azide.[7][8]
| Reactant | Molar Eq. | Reagents | Temperature | Product |
| This compound 1-oxide hydrochloride | 1.0 | 1. NaNO₂, 10% HCl | < 5 °C | Methyl 6-azidopyridine-2-carboxylate 1-oxide |
| 2. NaN₃ |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized pyridine derivatives. The reactivity of its amino group, ester functionality, and the pyridine ring itself allows for a rich and diverse chemistry. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the synthetic potential of this important building block. Further investigation into direct functionalization reactions will undoubtedly continue to expand its utility in the creation of novel and complex molecules.
References
- 1. Methyl 6-acetyl-5-aminopyridine-2-carboxylate | Benchchem [benchchem.com]
- 2. CA3148502A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]
- 3. US11142525B2 - Azalactam compounds as HPK1 inhibitors - Google Patents [patents.google.com]
- 4. BR112021008991A2 - 2,3-dihydro-1h-pyrrolo[3,4c]pyridin-1-one derivatives as hpk1 inhibitors for cancer treatment - Google Patents [patents.google.com]
- 5. CN112969700A - Imidazopyridine derivatives as alpha 4 beta 7 integrin inhibitors - Google Patents [patents.google.com]
- 6. US20230286947A1 - Complement factor b inhibitor, and pharmaceutical composition, preparation method and use thereof - Google Patents [patents.google.com]
- 7. WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to Methyl 6-aminopyridine-2-carboxylate Derivatives and Their Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and associated signaling pathways of derivatives of Methyl 6-aminopyridine-2-carboxylate. This core scaffold has emerged as a versatile starting point for the development of a range of biologically active molecules, demonstrating potential in oncology, immunology, and neurology. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant cellular mechanisms to support ongoing research and development efforts in medicinal chemistry.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. The presence of three key functional groups—a methyl ester, an amino group, and a pyridine ring—offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatives of this core have shown promise as modulators of various biological targets, most notably as kinase inhibitors and receptor antagonists. This guide will focus on the synthesis of amide and urea derivatives, as well as compounds derived from Suzuki coupling reactions, and their potential therapeutic applications.
Synthesis of this compound Derivatives
The chemical versatility of this compound allows for the straightforward synthesis of a variety of derivatives. The following sections detail common synthetic routes to generate amide and urea derivatives, as well as bi-aryl compounds via Suzuki coupling.
General Synthesis Workflow
The overall synthetic strategy often begins with the modification of the amino or ester group of the this compound core, followed by further diversification.
Caption: General synthetic routes from this compound.
Potential Biological Activities and Data Presentation
Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of protein kinases.
Kinase Inhibition
A number of derivatives have been synthesized and evaluated as inhibitors of various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) and Janus Kinase 2 (JAK2).
Table 1: HPK1 Inhibitory Activity of Selected this compound Derivatives
| Compound ID | Structure | HPK1 IC50 (nM) | Reference |
| Compound 1 | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative | <10 | [1] |
| Compound 2 | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative | <10 | [1] |
| Compound 3 | Azalactam derivative | Data not specified | [2] |
Note: Specific structures for Compounds 1 and 2 are detailed within the referenced patent and involve complex heterocyclic systems attached to the core.
Key Signaling Pathways
The biological effects of this compound derivatives are often mediated by their interaction with specific signaling pathways. Two such pathways of interest are the JAK/STAT and P2X7 receptor signaling cascades.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[3][4] Certain aminopyridine derivatives have been shown to inhibit JAK kinases, thereby blocking downstream signaling.
Caption: The JAK/STAT signaling pathway and the inhibitory action of aminopyridine derivatives.
P2X7 Receptor Signaling
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation by high concentrations of extracellular ATP triggers a variety of downstream signaling events, including the activation of MAP kinases and the release of pro-inflammatory cytokines.[5][6] Some aminopyridine derivatives have been explored as antagonists of the P2X7 receptor.
Caption: P2X7 receptor signaling and its antagonism by aminopyridine derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key derivatives and for the biological evaluation of their activity.
Synthesis Protocols
Protocol 1: Synthesis of 6-Aminopyridine-2-carboxamide Derivatives
This protocol describes a general method for the amide coupling of this compound with a variety of amines.
-
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Trimethylaluminum (2 M in toluene, 2 equivalents)
-
Anhydrous toluene
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the desired amine in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum to the cooled amine solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki Coupling of 6-Amino-5-bromopyridine-2-carboxylate Derivatives
This protocol outlines the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the pyridine ring. This first requires bromination of the starting material.
-
Part A: Bromination of this compound
-
Dissolve this compound in chloroform.
-
Slowly add a solution of bromine in chloroform dropwise at room temperature.
-
Stir the reaction mixture for 18 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 6-amino-5-bromopyridine-2-carboxylate.[7]
-
-
Part B: Suzuki Coupling
-
Materials:
-
Methyl 6-amino-5-bromopyridine-2-carboxylate
-
Aryl or heteroaryl boronic acid or boronic ester (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 equivalents)
-
Base (e.g., K2CO3, 3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen atmosphere
-
-
Procedure:
-
To a reaction vessel, add Methyl 6-amino-5-bromopyridine-2-carboxylate, the boronic acid/ester, palladium catalyst, and base.
-
Purge the vessel with nitrogen and add the degassed solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by flash chromatography.
-
-
Biological Assay Protocols
Protocol 3: HPK1 Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of compounds against HPK1.[1][8][9]
-
Objective: To determine the IC50 of a test compound for HPK1.
-
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated peptide substrate (e.g., ULight™-MBP)
-
ATP
-
HTRF Kinase Buffer
-
Test compound (serially diluted in DMSO)
-
HTRF Detection Reagents: Europium-labeled anti-phospho-serine/threonine antibody and Streptavidin-XL665.
-
384-well low-volume white microplate
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the microplate, add the test compound, HPK1 enzyme, and biotinylated substrate in the HTRF Kinase Buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4: Cell Proliferation (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound against a cancer cell line.
-
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the GI50 value.
-
Conclusion
This compound has proven to be a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as inhibitors of key biological targets, particularly protein kinases such as HPK1 and JAK2, which are implicated in cancer and inflammatory diseases. The synthetic accessibility of this core allows for extensive SAR exploration, leading to the identification of potent and selective modulators of cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel therapeutic agents based on this promising chemical scaffold. Further investigation into the optimization of these derivatives, including their pharmacokinetic and pharmacodynamic properties, is warranted to translate their preclinical potential into clinical applications.
References
- 1. WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 2. US11142525B2 - Azalactam compounds as HPK1 inhibitors - Google Patents [patents.google.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
An In-depth Technical Guide to the Solubility and Stability of Methyl 6-aminopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-aminopyridine-2-carboxylate is a pivotal intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. Its chemical structure, featuring a pyridine ring substituted with both an amino group and a methyl ester, imparts specific physicochemical properties that are crucial for its handling, reaction kinetics, and the overall success of synthetic routes. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and expected outcomes to aid researchers in its effective application.
While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates information from structurally related compounds and established analytical methodologies to provide a robust framework for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 152.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 36052-26-3 | PubChem[1] |
| Appearance | White to yellow to orange powder/crystal | TCI[2] |
| Melting Point | 95.0 to 99.0 °C | TCI[2] |
Solubility Profile
For a structurally similar compound, Ethyl 6-aminopyridine-2-carboxylate, it is reported to be soluble in organic solvents such as methanol, ethanol, chloroform, and dimethylformamide (DMF), but insoluble in water.[3] It is anticipated that this compound will exhibit a similar solubility profile.
Predicted Solubility
The following table provides a template for recording experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Isothermal Saturation | ||
| Methanol | 25 | Isothermal Saturation | ||
| Ethanol | 25 | Isothermal Saturation | ||
| Isopropanol | 25 | Isothermal Saturation | ||
| Acetonitrile | 25 | Isothermal Saturation | ||
| Dichloromethane | 25 | Isothermal Saturation | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Saturation | ||
| N,N-Dimethylformamide (DMF) | 25 | Isothermal Saturation | ||
| Acetone | 25 | Isothermal Saturation | ||
| Ethyl Acetate | 25 | Isothermal Saturation | ||
| Toluene | 25 | Isothermal Saturation |
Experimental Protocol: Determination of Thermodynamic Solubility by Isothermal Saturation (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic solubility of this compound in various solvents.
Objective: To determine the equilibrium concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, etc.)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Immediately dilute the filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the original solubility, taking into account the dilution factor.
Stability Profile
Understanding the stability of this compound is crucial for defining storage conditions, handling procedures, and predicting its shelf-life. Forced degradation studies are employed to identify potential degradation products and pathways under various stress conditions.
Forced Degradation Studies
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to predict its degradation profile. The following table summarizes the recommended stress conditions for evaluating the stability of this compound.
| Stress Condition | Reagent/Parameters | Duration | Expected Degradation Pathways |
| Acidic Hydrolysis | 0.1 N HCl | 24, 48, 72 hours | Hydrolysis of the methyl ester to the corresponding carboxylic acid (6-aminopyridine-2-carboxylic acid). |
| Basic Hydrolysis | 0.1 N NaOH | 24, 48, 72 hours | Rapid hydrolysis of the methyl ester to the corresponding carboxylic acid. Potential for further degradation of the pyridine ring under harsh conditions. |
| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 hours | Oxidation of the amino group to a nitro or N-oxide derivative. Oxidation and potential opening of the pyridine ring.[4][5][6] |
| Thermal Degradation | 60 °C | 1, 2, 5 days | General decomposition, dependent on the solid-state form. |
| Photostability | ICH Q1B conditions (UV and visible light) | As per ICH guidelines | Photolytic degradation, potentially involving the pyridine ring and amino group.[7] |
Experimental Protocol: Forced Degradation Study
This protocol describes a general procedure for conducting forced degradation studies on this compound.
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature or elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 60 °C.
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from the stressed samples at specified time intervals (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Sample Neutralization (for acidic and basic hydrolysis): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.
-
Peak Purity and Identification: Use a PDA detector to assess the peak purity of the parent compound. Identify the structure of significant degradation products using LC-MS.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products and process-related impurities.
Instrumentation and Conditions (Typical Starting Point):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical starting gradient would be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound and also scan across a wider UV range with the PDA detector to ensure detection of all impurities.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Method Development: Inject the stressed samples to evaluate the separation of the parent peak from any degradation products. Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve baseline resolution for all significant peaks.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[8]
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Logical Flow for a Forced Degradation Study
Caption: Logical Flow of a Forced Degradation Study.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is sparse, the provided experimental protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate this critical information. The anticipated solubility in polar organic solvents and potential degradation pathways involving hydrolysis of the ester and oxidation of the aminopyridine core should be considered during its use and storage. The development of a robust, validated stability-indicating HPLC method is paramount for accurate assessment of its purity and stability over time. This guide serves as a valuable resource for scientists and professionals in drug development to ensure the effective and reliable use of this important synthetic intermediate.
References
- 1. This compound | C7H8N2O2 | CID 13809143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to Methyl 6-aminopyridine-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Methyl 6-aminopyridine-2-carboxylate, a key building block in the synthesis of pharmacologically active compounds. This document outlines its commercial availability, physicochemical properties, detailed synthesis protocols, and its application in a key biochemical assay relevant to drug discovery.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. The compound is typically offered in laboratory-grade purity.
Table 1: Commercial Suppliers of this compound
| Supplier Name | Purity | Additional Information |
| Lorven Therapeutics Private Limited | 99% | Offered as a powder for medical use.[1] |
| AARMEDICA | Research Grade | Supplies high-quality research chemicals.[2] |
| Vihasibio Sciences Pvt Ltd | 98% | Manufacturer of fine chemicals and pharmaceutical intermediates.[3] |
| Chemical Technology Co.,LTD | 98% | - |
| ChemUniverse | - | Available upon quote request. |
| BioOrganics | >98% | - |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 36052-26-3 | PubChem[4] |
| Molecular Formula | C₇H₈N₂O₂ | PubChem[4] |
| Molecular Weight | 152.15 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | 6-Aminopicolinic acid methyl ester, Methyl 6-amino-2-pyridinecarboxylate | Chemical Technology Co.,LTD[5] |
| Appearance | White to off-white solid | - |
| Purity | ≥ 98% (typical) | Vihasibio Sciences Pvt Ltd[3] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common and straightforward method for the preparation of this compound is the Fischer esterification of 6-aminopyridine-2-carboxylic acid.
Principle: This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 6-aminopyridine-2-carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid.
Detailed Methodology:
-
Reaction Setup: To a stirred solution of 6-aminopyridine-2-carboxylic acid (10 g, 72 mmol) in 300 mL of Methanol (MeOH) at 0°C, slowly add sulfuric acid (H₂SO₄, 10 mL).
-
Reaction Progression: Stir the resulting reaction mixture for 1 hour at 0°C and then reflux for 15 hours.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Pour the residue into ice water.
-
Adjust the pH of the mixture to 8-9 with a 6N sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
-
Purification:
-
Wash the organic phase with brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the final product.
-
Application in a High-Throughput Screening Assay
This compound serves as a crucial starting material in the synthesis of inhibitors for various enzymes, including Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation and a target for cancer immunotherapy. The following section details a typical enzyme inhibition assay workflow used to screen for potential HPK1 inhibitors derived from this compound.
Experimental Workflow: HPK1 Enzyme Inhibition Assay
This assay is designed to measure the ability of a test compound to inhibit the kinase activity of HPK1. It is a microfluidic mobility shift assay that quantifies the phosphorylation of a peptide substrate.
Key Components:
-
Enzyme: Human full-length recombinant HPK1.
-
Substrate: A phosphoacceptor peptide (e.g., 5FAM-AKRRRLSSLRA-COOH).
-
Test Compound: Potential HPK1 inhibitors synthesized using this compound as a precursor.
-
Buffer System: Typically contains TRIS, DTT, and MgCl₂.
Methodology:
-
Reaction Preparation: The assay is performed in a 96-well plate. Each well contains the HPK1 enzyme, the fluorescently labeled peptide substrate, and either a test compound at varying concentrations or DMSO as a control.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by HPK1.
-
Detection: The reaction products (phosphorylated and unphosphorylated substrate) are separated and quantified using a microfluidic mobility shift assay. The degree of phosphorylation is inversely proportional to the inhibitory activity of the test compound.
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. The information on its commercial sourcing, properties, synthesis, and application in a relevant biochemical assay should facilitate its effective integration into research and development workflows.
References
- 1. WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2021113627A1 - Substituted tetrahydrofurans as modulators of sodium channels - Google Patents [patents.google.com]
- 4. WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 5. Methyl 6-acetyl-5-aminopyridine-2-carboxylate | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Methyl 6-aminopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing methyl 6-aminopyridine-2-carboxylate as a key starting material. The following sections outline the synthesis of biologically active urea and amide derivatives, including experimental procedures, quantitative data, and workflow diagrams.
Introduction to this compound in Drug Discovery
This compound is a versatile heterocyclic building block in medicinal chemistry. The presence of an amino group, a pyridine ring, and a methyl ester functionality allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The amino group can be readily converted into ureas, amides, and sulfonamides, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of bioactive compounds.
Synthesis of Bioactive Pyridine-Urea Derivatives
Urea-containing compounds are prevalent in numerous clinically approved drugs due to their ability to form stable hydrogen bonds with biological targets. A common strategy for the synthesis of urea derivatives involves the reaction of an amine with an isocyanate.
Logical Workflow for Urea Synthesis
The synthesis of pyridine-urea derivatives from this compound can be conceptualized through the following workflow, which involves the initial conversion of an appropriate aryl amine to an isocyanate, followed by coupling with the aminopyridine scaffold.
Caption: General workflow for the synthesis of pyridine-urea derivatives.
Experimental Protocol: Synthesis of a Representative Pyridine-Urea
This protocol is adapted from the general synthesis of aryl ureas and can be applied to this compound.
Step 1: Formation of the Isocyanate Intermediate
-
In a well-ventilated fume hood, dissolve the desired aryl amine (1.0 eq) in anhydrous toluene.
-
Add triphosgene (0.4 eq) portion-wise to the solution at 0 °C with vigorous stirring.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux for 3-4 hours. Monitor the formation of the isocyanate by IR spectroscopy (a characteristic peak appears around 2250-2275 cm⁻¹).
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude aryl isocyanate. Use this intermediate immediately in the next step.
Step 2: Coupling with this compound
-
Dissolve this compound (1.0 eq) in anhydrous acetone.
-
To this solution, add a solution of the crude aryl isocyanate (1.0 eq) in anhydrous acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. Filter the solid, wash with cold acetone, and dry under vacuum to yield the desired pyridine-urea derivative.
Quantitative Data: Anticancer Activity of Pyridine-Urea Analogs
While a specific pyridine-urea directly synthesized from this compound with reported biological data was not found in the literature search, the following table presents the anticancer activity of structurally related pyridine-urea derivatives against the MCF-7 breast cancer cell line to illustrate the potential of this compound class.[1]
| Compound ID | Structure | IC₅₀ (µM) vs. MCF-7 (48h)[1] |
| 8e | 6-(3,4-dimethoxyphenyl)-N-((4-fluorophenyl)carbamoyl)-2-methylnicotinamide | 0.22 |
| 8n | N-((3,4-dichlorophenyl)carbamoyl)-6-(3,4-dimethoxyphenyl)-2-methylnicotinamide | 1.88 |
| Doxorubicin | (Standard) | 1.93 |
| Sorafenib | (Standard) | 4.50 |
Synthesis of Bioactive Picolinamide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of picolinamide derivatives. Alternatively, the amino group can be acylated.
Signaling Pathway Context: Kinase Inhibition
Many bioactive pyridine derivatives function as kinase inhibitors. The general mechanism involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Generalized kinase inhibition signaling pathway.
Experimental Protocol: Synthesis of a Representative Picolinamide
This protocol outlines the synthesis of a picolinamide derivative via amide coupling, a common strategy in medicinal chemistry.
Step 1: Hydrolysis of this compound
-
Suspend this compound (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-aminopyridine-2-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve 6-aminopyridine-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide derivative.
Quantitative Data: Antitubercular Activity of Related Carboxamides
The following table shows the minimum inhibitory concentration (MIC) of carboxamide derivatives, highlighting the potential biological activity of this class of compounds synthesized from aminopyridine scaffolds.
| Compound ID | Structure | MIC (µg/mL) vs. M. tuberculosis |
| 21 | N-phenyl-4-chloropicolinamide derivative | >100 |
| 39 | 6-((1-(4-fluorophenyl)ethyl)(methyl)amino)pyrimidine-4-carboxamide derivative | 1.56 |
| Isoniazid | (Standard) | 0.06 |
| Rifampicin | (Standard) | 0.125 |
Note: The structures for compounds 21 and 39 are complex and are described in the source literature. The data is presented to show the range of activity for this class of compounds.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel pyridine-urea and picolinamide derivatives as potential therapeutic agents. The straightforward chemical transformations and the known biological relevance of the pyridine scaffold make this an attractive area for further investigation in drug discovery and development.
References
Application of Methyl 6-aminopyridine-2-carboxylate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 6-aminopyridine-2-carboxylate as a key building block in the synthesis of potent kinase inhibitors. The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This makes this compound a valuable starting material for the development of targeted therapies against various kinases implicated in cancer and other diseases.
Introduction
Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, leading to uncontrolled cell growth, proliferation, and survival. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 2-aminopyridine core, present in this compound, is a privileged scaffold found in numerous clinically approved and investigational kinase inhibitors targeting key oncogenic drivers such as c-Met, Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs).[1][2][3]
This document will detail the synthetic utility of this compound, provide protocols for the synthesis of representative kinase inhibitors, present quantitative data on their biological activity, and illustrate the relevant signaling pathways.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from 2-aminopyridine precursors. This data highlights the potential for developing highly potent and selective inhibitors from scaffolds derived from this compound.
Table 1: Inhibitory Activity against Receptor Tyrosine Kinases (c-Met and ALK)
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular activity) | Cellular IC50 (nM) | Reference |
| (S)-24o | c-Met | 22 | EBC-1 | - | [4][5] |
| 18d | ALK (wild-type) | 19 | Karpas-299 | ~40 | [2] |
| 18d | ROS1 | 2.3 | - | - | [2] |
| 18d | ALK L1196M | 45 | - | - | [2] |
| 18d | ALK G1202R | 22 | - | - | [2] |
Table 2: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 5b | CDK9 | 0.059 | [6] |
| 5d | CDK8 | 0.716 | [6] |
| 5f | CDK7 | 0.479 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by inhibitors derived from the 2-aminopyridine scaffold and a general experimental workflow for their synthesis.
Caption: The HGF/c-Met signaling pathway, a key driver of tumorigenesis.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of a hypothetical, yet plausible, c-Met kinase inhibitor starting from this compound. These protocols are based on established synthetic methodologies for 2-aminopyridine derivatives.[4][7]
Protocol 1: Synthesis of Methyl 6-(acylamino)pyridine-2-carboxylate (Amide Coupling)
This protocol describes the acylation of the 6-amino group of this compound.
-
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., 4-fluorobenzoic acid)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the selected carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide intermediate.
-
Protocol 2: Synthesis of the Final Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol details the introduction of an aryl or heteroaryl moiety at a suitable position on the pyridine ring (assuming prior functionalization, e.g., bromination, if necessary) of the amide intermediate. For the purpose of this protocol, we will assume a bromo-substituted intermediate is used.
-
Materials:
-
Bromo-substituted Methyl 6-(acylamino)pyridine-2-carboxylate intermediate (from a modified Protocol 1)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, combine the bromo-substituted intermediate (1.0 equivalent), the boronic acid/ester (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.
-
Protocol 3: Saponification to the Carboxylic Acid (Optional)
If the final inhibitor requires a carboxylic acid instead of the methyl ester for improved solubility or to act as a key binding element, a saponification step can be performed.
-
Materials:
-
Methyl ester final product
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add an excess of LiOH (e.g., 3-5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the carboxylic acid.
-
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel compounds targeting various kinases. The inherent properties of the 2-aminopyridine scaffold, combined with the synthetic handles available on this starting material, offer significant opportunities for the development of next-generation targeted therapies.
References
- 1. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 6-aminopyridine-2-carboxylate in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Methyl 6-aminopyridine-2-carboxylate as a key starting material in the synthesis of agrochemicals, with a specific focus on the picolinic acid class of herbicides. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate understanding and replication in a research and development setting.
Introduction
This compound is a versatile pyridine derivative that serves as a crucial building block for the synthesis of various biologically active molecules. In the agrochemical industry, it is a valuable precursor for the production of picolinic acid herbicides. These herbicides are known for their systemic action and effectiveness against a wide range of broadleaf weeds. One of the most significant herbicides synthesized from this precursor is Aminopyralid, a highly effective and widely used herbicide developed by Dow AgroSciences.
Featured Agrochemical: Aminopyralid
Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid) is a potent systemic herbicide used to control broadleaf weeds in pastures, rangelands, and non-crop areas.[1] It belongs to the picolinic acid family of herbicides and functions as a synthetic auxin, disrupting plant growth processes and leading to the death of susceptible species.
Synthetic Pathway from this compound to Aminopyralid
The synthesis of Aminopyralid from this compound is a multi-step process that involves the strategic modification of the pyridine ring. While a direct, one-pot conversion is not documented, a plausible and chemically sound synthetic route can be constructed based on established pyridine chemistry. This pathway involves chlorination, nitration, reduction of the nitro group, and finally, hydrolysis of the ester.
Figure 1: Proposed synthetic pathway for Aminopyralid from this compound.
Experimental Protocols
The following protocols are based on established chemical transformations for pyridine derivatives and serve as a guide for the synthesis of Aminopyralid from this compound.
Step 1: Chlorination of this compound
This step introduces chlorine atoms onto the pyridine ring, a key structural feature of many picolinic acid herbicides.
Protocol:
-
To a solution of this compound (1.0 eq) in acetonitrile, add N-chlorosuccinimide (NCS) (2.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield Methyl 6-amino-3,5-dichloropyridine-2-carboxylate.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | N-chlorosuccinimide (NCS) | Analogous reactions |
| Solvent | Acetonitrile | Analogous reactions |
| Temperature | Reflux | Analogous reactions |
| Indicative Yield | 75-85% | Based on similar reactions |
Step 2: Nitration of Methyl 6-amino-3,5-dichloropyridine-2-carboxylate
This step introduces a nitro group at the 4-position of the pyridine ring, which will subsequently be reduced to the essential amino group of Aminopyralid.
Protocol:
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add Methyl 6-amino-3,5-dichloropyridine-2-carboxylate (1.0 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 3,5-dichloro-6-amino-4-nitropyridine-2-carboxylate.
| Parameter | Value | Reference |
| Starting Material | Methyl 6-amino-3,5-dichloropyridine-2-carboxylate | - |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ | [2] |
| Temperature | 0 °C to room temperature | [2] |
| Indicative Yield | 60-70% | Based on similar reactions |
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amino group in this step.
Protocol:
-
To a solution of Methyl 3,5-dichloro-6-amino-4-nitropyridine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture if necessary and monitor its progress.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Neutralize the filtrate and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to yield Methyl 4,6-diamino-3,5-dichloropyridine-2-carboxylate.
| Parameter | Value | Reference |
| Starting Material | Methyl 3,5-dichloro-6-amino-4-nitropyridine-2-carboxylate | - |
| Reducing Agent | Fe/HCl or H₂/Pd-C | [2] |
| Solvent | Ethanol or Acetic Acid | [2] |
| Indicative Yield | 80-90% | Based on similar reactions |
Step 4: Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid.
Protocol:
-
Dissolve Methyl 4,6-diamino-3,5-dichloropyridine-2-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4,6-diamino-3,5-dichloropyridine-2-carboxylic acid.
| Parameter | Value | Reference |
| Starting Material | Methyl 4,6-diamino-3,5-dichloropyridine-2-carboxylate | - |
| Reagent | NaOH or KOH (aq) | General knowledge |
| Solvent | Methanol/Water | General knowledge |
| Indicative Yield | 90-95% | Based on similar reactions |
Step 5: Sandmeyer Reaction to Introduce Chlorine
This final step replaces one of the amino groups with a chlorine atom to yield the final product, Aminopyralid.
Protocol:
-
Suspend 4,6-diamino-3,5-dichloropyridine-2-carboxylic acid (1.0 eq) in an aqueous solution of hydrochloric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.
-
Stir the mixture for a short period to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the diazonium salt solution to the CuCl solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent.
-
Purify the crude product by recrystallization to obtain Aminopyralid.
| Parameter | Value | Reference |
| Starting Material | 4,6-diamino-3,5-dichloropyridine-2-carboxylic acid | - |
| Reagents | NaNO₂, HCl, CuCl | General knowledge |
| Temperature | 0 °C to room temperature | General knowledge |
| Indicative Yield | 65-75% | Based on similar reactions |
Experimental Workflow
The overall experimental workflow for the synthesis of Aminopyralid is a sequential process involving reaction, work-up, and purification at each step.
Figure 2: A generalized experimental workflow for the multi-step synthesis of Aminopyralid.
Mode of Action: Synthetic Auxin Herbicides
Aminopyralid, and other picolinic acid herbicides, mimic the effects of the natural plant hormone auxin.
Figure 3: Simplified signaling pathway of synthetic auxin herbicides like Aminopyralid.
Synthetic auxins like Aminopyralid bind to auxin receptors in plants, leading to the degradation of transcriptional repressors. This, in turn, activates the expression of auxin-responsive genes, resulting in uncontrolled cell division and growth, ultimately causing the death of the susceptible plant.
Conclusion
This compound is a pivotal starting material in the synthesis of the important picolinic acid herbicide, Aminopyralid. The multi-step synthesis, involving key transformations such as chlorination, nitration, reduction, hydrolysis, and a Sandmeyer reaction, highlights the versatility of this precursor in constructing complex agrochemical molecules. The provided protocols and diagrams offer a foundational understanding for researchers and professionals in the field of agrochemical synthesis and development. Further optimization of each synthetic step can lead to improved yields and a more efficient overall process.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 6-aminopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for palladium-catalyzed cross-coupling reactions involving Methyl 6-aminopyridine-2-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of complex molecules, particularly in the development of novel pharmaceutical agents. The following sections detail established methods for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, offering reproducible procedures for the synthesis of diverse derivatives.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with aryl or heteroaryl halides to produce N-aryl or N-heteroaryl derivatives, which are common scaffolds in medicinal chemistry.
Quantitative Data Summary
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Pd₂(dba)₃ (2.5) | Xantphos (5) | DIPEA | 1,4-Dioxane | 100 | 12 | Not specified |
| 2 | Aryl Chloride | Pd(OAc)₂ (40) | Xantphos (80) | Cs₂CO₃ | 1,4-Dioxane | 100 | 11 | Not specified |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from a general procedure found in patent literature.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene or chlorobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (see table for loading), and the Xantphos ligand (see table for loading).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous 1,4-dioxane, followed by the base (DIPEA or Cs₂CO₃, 3.0 eq).
-
The reaction mixture is heated to the temperature indicated in the table and stirred for the specified time.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-arylated product.
Caption: Workflow for Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that pairs organoboron compounds with organic halides. While specific detailed protocols for this compound are not abundant in the readily available literature, a general procedure can be inferred from patent examples for similar substrates. This reaction would typically involve the coupling of a halogenated derivative of this compound with a boronic acid or ester.
General Reaction Scheme
A halo-substituted this compound would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to yield the corresponding coupled product.
Postulated Experimental Protocol: Suzuki-Miyaura Coupling
This is a representative protocol based on common Suzuki-Miyaura coupling conditions.
Materials:
-
Halo-substituted this compound (e.g., Methyl 6-amino-5-bromopyridine-2-carboxylate)
-
Aryl or vinyl boronic acid or ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Inert gas supply
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine the halo-substituted this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
The vessel is sealed, evacuated, and backfilled with an inert gas.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
The reaction is heated with stirring (e.g., 80-100 °C) until the starting material is consumed.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic phase is dried, concentrated, and the residue is purified by chromatography.
Caption: General workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of substituted alkynes. A general procedure is provided below, which can be adapted for halo-derivatives of this compound.
General Reaction Scheme
A halo-substituted this compound is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Experimental Protocol: Sonogashira Coupling
This general protocol is based on established Sonogashira reaction conditions.
Materials:
-
Halo-substituted this compound (1.0 eq)
-
Terminal alkyne (2.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF)
-
Inert gas supply
-
Standard laboratory glassware
Procedure:
-
A mixture of the aryl halide, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI is prepared in a reaction flask.
-
The flask is purged with an inert gas.
-
Anhydrous THF and DIPA are added.
-
The reaction mixture is heated to 60 °C and stirred until completion.
-
After the reaction is complete, the volatiles are removed under reduced pressure.
-
The crude residue is then purified by flash column chromatography to yield the desired alkynylated product.
Caption: General workflow for Sonogashira Coupling.
Note: The provided protocols are general and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions.
Application Notes and Protocols: Methyl 6-aminopyridine-2-carboxylate as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific data on the catalytic applications of metal complexes derived from Methyl 6-aminopyridine-2-carboxylate. The information presented herein is based on closely related and structurally similar aminopyridine and iminopyridine ligands, which are expected to exhibit analogous catalytic behavior. These notes and protocols are intended to serve as a foundational guide for exploring the potential of this compound in transition metal catalysis.
Introduction to Aminopyridine Ligands in Catalysis
Aminopyridine ligands are a versatile and widely utilized class of N,N'-bidentate ligands in the field of homogeneous catalysis. Their popularity stems from the ease with which their steric and electronic properties can be fine-tuned through substitution on the pyridine ring and the amino group. This adaptability allows for the synthesis of a diverse array of transition metal complexes with tailored reactivity for a variety of organic transformations. Transition metal complexes featuring aminopyridine-type ligands have demonstrated significant catalytic activity in reactions such as cross-coupling, hydrogenation, and C-H activation.[1][2]
This compound, with its amino, pyridine, and carboxylate functionalities, presents a compelling scaffold for ligand design. The pyridine nitrogen and the amino group can act as a bidentate chelating system for a metal center, while the methyl carboxylate group can influence the electronic properties of the ligand and potentially participate in secondary interactions.
Potential Catalytic Applications
Based on the reactivity of analogous aminopyridine metal complexes, this compound is a promising ligand for the following catalytic transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: Aminopyridine ligands have been successfully employed in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in drug discovery and materials science.[2][3][4] The N,N'-bidentate coordination of the aminopyridine moiety can stabilize the palladium center throughout the catalytic cycle.
-
Ruthenium-Catalyzed Hydrogenation and Transfer Hydrogenation: Ruthenium complexes bearing aminopyridine and related ligands are highly effective catalysts for the hydrogenation and transfer hydrogenation of ketones and other unsaturated substrates.[5][6] These reactions are crucial for the synthesis of chiral alcohols, which are important building blocks in the pharmaceutical industry.
-
Iron-Catalyzed Oxidation Reactions: Iron complexes with iminopyridine ligands, which are structurally related to aminopyridines, have been shown to catalyze the oxidation of alcohols and activated methylene groups.[7] Given the low cost and low toxicity of iron, developing iron-based catalysts is a significant area of research.
-
C-H Activation: The carboxylate group in this compound could potentially assist in C-H activation reactions. Carboxylate-assisted C-H activation is a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering more atom-economical synthetic routes.[8][9][10]
Detailed Application Notes and Protocols
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Application: Synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials.
General Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (Hypothetical):
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%), this compound (0.024 mmol, 1.2 mol%), and K₂CO₃ (4.0 mmol).
-
Add the aryl halide (2.0 mmol) and the arylboronic acid (2.2 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Based on related aminopyridine ligands):
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | Aryl Bromide | Phenylboronic Acid | K₂CO₃ | Toluene | 100 | 85-95 | [3] |
| PdCl₂(dppf) | Aryl Chloride | Tolylboronic Acid | Cs₂CO₃ | Dioxane | 110 | 70-90 | [4] |
Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Application: Asymmetric synthesis of chiral secondary alcohols from prochiral ketones.
Catalytic Cycle:
Caption: Simplified catalytic cycle for transfer hydrogenation.
Experimental Protocol (Hypothetical):
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound (Ligand)
-
Ketone (e.g., acetophenone)
-
Isopropanol (i-PrOH)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask under an inert atmosphere, prepare the catalyst precursor by stirring [Ru(p-cymene)Cl₂]₂ (0.01 mmol) and this compound (0.022 mmol) in anhydrous toluene (5 mL) at 80 °C for 1 hour.
-
In a separate flask, dissolve the ketone (2.0 mmol) in isopropanol (10 mL).
-
To the ketone solution, add a solution of KOtBu (0.2 mmol) in isopropanol (1 mL).
-
Add the pre-formed ruthenium catalyst solution to the ketone/base mixture.
-
Stir the reaction mixture at 80 °C for 1-6 hours.
-
Monitor the conversion by GC-MS.
-
After completion, quench the reaction with a few drops of water.
-
Remove the solvents under reduced pressure.
-
Extract the residue with diethyl ether and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the alcohol product by column chromatography.
Quantitative Data Summary (Based on related aminomethylpyridine ligands):
| Catalyst System | Substrate | H-Donor | Base | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| Ru-ampy | Acetophenone | i-PrOH | NaOH | 2000 | 1 | >99 | 94 | [5] |
| Ru-ampy | 1-Tetralone | i-PrOH | NaOH | 2000 | 2 | >99 | 92 | [5] |
(S/C = Substrate to Catalyst ratio; ee = enantiomeric excess for asymmetric versions)
Iron-Catalyzed Oxidation of Alcohols
Application: Green and sustainable synthesis of ketones from secondary alcohols using an earth-abundant metal.
Experimental Workflow:
Caption: Workflow for the iron-catalyzed oxidation of a secondary alcohol.
Experimental Protocol (Based on iminopyridine ligands):
Materials:
-
Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)
-
This compound (Ligand)
-
Secondary alcohol (e.g., 1-phenylethanol)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)
-
Acetonitrile
-
Anhydrous dichloromethane (for catalyst preparation)
Procedure:
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, dissolve Fe(OTf)₂ (0.5 mmol) in anhydrous dichloromethane (10 mL).
-
To this solution, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise with stirring.
-
Stir the resulting solution at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain the crude iron(II) complex. Wash with anhydrous diethyl ether and dry under vacuum.
Catalytic Oxidation:
-
In a reaction vial, dissolve the synthesized iron(II) complex (0.03 mmol, 3 mol%) in acetonitrile (5 mL).
-
Add the secondary alcohol (1.0 mmol).
-
To this stirred solution, add the oxidant, t-BuOOH (1.5 mmol), dropwise.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Quantitative Data Summary (Based on related α-iminopyridine ligands):
| Catalyst | Substrate | Oxidant | Time (h) | Yield (%) | Reference |
| [Fe(OTf)₂L₂] | 1-Phenylethanol | t-BuOOH | 4 | 91 | [7] |
| [Fe(OTf)₂L₂] | Cyclohexanol | t-BuOOH | 4 | 75 | [7] |
This document provides a starting point for investigating this compound as a ligand in transition metal catalysis. The provided protocols, adapted from studies on structurally similar ligands, offer a practical framework for initial experiments. Further optimization of reaction conditions will be necessary to achieve the best catalytic performance with this specific ligand.
References
- 1. Multifunctional ligands in transition metal catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts [mdpi.com]
- 7. New iron(ii) α-iminopyridine complexes and their catalytic activity in the oxidation of activated methylene groups and secondary alcohols to ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of Methyl 6-aminopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of heteroaromatic amines is a cornerstone of medicinal chemistry and drug development. The introduction of alkyl groups onto the nitrogen atom of aminopyridines, such as Methyl 6-aminopyridine-2-carboxylate, can significantly modulate the physicochemical and pharmacological properties of the molecule. These modifications can influence potency, selectivity, metabolic stability, and pharmacokinetic profiles by altering factors like lipophilicity, basicity, and hydrogen bonding capacity. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.
Reaction Principle
The N-alkylation of this compound can be achieved through several synthetic routes. The choice of method often depends on the desired product, the nature of the alkyl group to be introduced, and the overall complexity of the substrate.
-
Direct N-Alkylation with Alkyl Halides: This classical method involves the nucleophilic substitution of a halide on an alkyl electrophile by the amino group of the pyridine. The reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. A significant challenge with this method is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[1] Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.
-
Reductive Amination: This powerful and often more selective method involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate.[2][3][4] This imine is then reduced in situ to the corresponding secondary amine using a suitable reducing agent.[2][3][4] This approach is widely used due to its high selectivity for mono-alkylation and the mild reaction conditions often employed.[2][5]
Experimental Protocols
Method 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a suitable base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Method 2: Reductive Amination
This protocol provides a general procedure for the N-alkylation of this compound via reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of aminopyridines, which can be adapted for this compound.
| Method | Alkylating Agent | Base/Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Direct Alkylation | Alkyl Halide | K₂CO₃ / NaH | DMF | 25 - 80 | 60 - 85 | [6] |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ / NaBH₃CN | DCM/DCE | 25 | 70 - 95 | [4][5] |
| With Carboxylic Acid | Carboxylic Acid | NaBH₄ | - | 25 | Good | [5] |
Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
References
Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems Using Methyl 6-aminopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-aminopyridine-2-carboxylate is a versatile bifunctional building block in organic synthesis, particularly for the construction of fused heterocyclic systems. Its unique structure, possessing both a nucleophilic amino group and an electrophilic ester functionality on a pyridine ring, allows for a variety of cyclization strategies to access diverse and complex molecular architectures. These resulting fused pyridines, especially pyrido[2,3-d]pyrimidines, are of significant interest in medicinal chemistry and drug development due to their structural similarity to purines and their associated wide range of biological activities.[1][2][3] Pyrido[2,3-d]pyrimidine derivatives have shown promise as anticancer, kinase inhibitors, antibacterial, and anti-inflammatory agents.[2][3][4]
This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic systems, primarily focusing on the pyrido[2,3-d]pyrimidine scaffold, utilizing this compound as the key starting material.
Application Notes
This compound serves as a valuable precursor for the synthesis of various fused heterocyclic systems. The primary synthetic strategies involve the reaction of the amino group with a suitable dielectrophilic reagent, followed by an intramolecular cyclization involving the ester group.
Key Applications:
-
Synthesis of Pyrido[2,3-d]pyrimidine-2,4-diones: These compounds, also known as 2,4-dioxopyrido[2,3-d]pyrimidines, are analogues of uracil and thymine and are of significant interest for their potential as antitumor and antiviral agents.[5] The synthesis can be achieved through a one-pot reaction of this compound with urea or isocyanates. The reaction with urea involves a cyclocondensation, while the reaction with an isocyanate proceeds via an initial acylation followed by ring closure.
-
Synthesis of Pyrido[2,3-d]pyrimidin-4-ones: This scaffold is another important pharmacophore. A common synthetic route involves the initial reaction of the aminopyridine with a β-ketoester or a malonic ester derivative to form an enamine intermediate, which then undergoes thermal or acid-catalyzed cyclization. Alternatively, reaction with formamide can provide a direct route to the pyrido[2,3-d]pyrimidin-4-one core.
-
Access to other Fused Systems: While the focus is on pyrido[2,3-d]pyrimidines, the reactivity of this compound can be exploited to synthesize other fused systems by choosing appropriate reaction partners. For example, reaction with α,β-unsaturated ketones could potentially lead to dihydropyridopyrimidines after cyclization and subsequent oxidation.
Advantages of using this compound:
-
Readily Available: It is a commercially available and relatively inexpensive starting material.
-
Bifunctional: The presence of two reactive sites allows for convergent and efficient syntheses of complex molecules.
-
Versatile: It can participate in a variety of cyclization reactions, leading to a diverse range of heterocyclic scaffolds.
Experimental Protocols
Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol describes the synthesis of the pyrido[2,3-d]pyrimidine-2,4-dione scaffold via a cyclocondensation reaction of this compound with urea. This method is analogous to the synthesis of related pyridopyrimidines from aminonicotinates.[5]
Reaction Scheme:
Caption: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Materials:
-
This compound
-
Urea
-
High-boiling point solvent (e.g., N,N-dimethylformamide - DMF, optional)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and urea (2.0-3.0 eq).
-
The reaction can be performed neat (solvent-free) or in a minimal amount of a high-boiling solvent like DMF.
-
Heat the reaction mixture to 180-200 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, add ethanol to the solidified mass and heat to reflux to dissolve the product. If a solvent was used, it can be removed under reduced pressure.
-
Cool the ethanol solution to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data (Example):
| Entry | Reactant 1 (mmol) | Urea (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 10 | 2.5 | Neat | 190 | 3 | 75 |
| 2 | 10 | 3.0 | DMF | 180 | 4 | 72 |
Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol outlines the synthesis of the pyrido[2,3-d]pyrimidin-4(3H)-one core structure through the reaction of this compound with formamide. This is a common and direct method for constructing the fused pyrimidinone ring.[6]
Reaction Scheme:
Caption: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
This compound
-
Formamide
-
Water (for precipitation)
-
Ethanol (for recrystallization)
Procedure:
-
Place this compound (1.0 eq) and an excess of formamide (used as both reagent and solvent) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux (approximately 210 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and air dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrido[2,3-d]pyrimidin-4(3H)-one.
Quantitative Data (Example):
| Entry | Reactant 1 (mmol) | Formamide (ml) | Time (h) | Yield (%) |
| 1 | 10 | 20 | 5 | 80 |
| 2 | 10 | 15 | 6 | 78 |
Biological Significance and Signaling Pathways
Fused heterocyclic systems derived from this compound, particularly pyrido[2,3-d]pyrimidines, often exhibit their biological effects by interacting with key cellular signaling pathways. For instance, many kinase inhibitors with this core structure target the ATP-binding site of kinases, thereby modulating downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.
Example Signaling Pathway: Kinase Inhibition
Caption: Inhibition of a kinase signaling pathway by a pyrido[2,3-d]pyrimidine derivative.
This diagram illustrates how a pyrido[2,3-d]pyrimidine-based inhibitor can block the activity of a protein kinase. By preventing the phosphorylation of substrate proteins, the inhibitor disrupts downstream signaling pathways that are often hyperactive in cancer cells, leading to a reduction in cell proliferation and survival. The specific kinase targeted would depend on the substituents on the pyrido[2,3-d]pyrimidine core.[3]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of fused heterocyclic systems. The protocols provided herein offer robust and adaptable methods for accessing the medicinally important pyrido[2,3-d]pyrimidine scaffold. The biological significance of these compounds underscores the importance of continued exploration of new synthetic routes and the development of novel derivatives for potential therapeutic applications. Researchers are encouraged to adapt and optimize these protocols to synthesize new analogues for biological screening and drug discovery programs.
References
- 1. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of pyrido [2,3-d]pyrimidine nucleosides as potential antitumor agents. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 6. Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 6-aminopyridine-2-carboxylate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the utilization of Methyl 6-aminopyridine-2-carboxylate as a versatile building block in solid-phase organic synthesis (SPOS). While direct literature on the solid-phase application of this specific molecule is limited, its bifunctional nature—possessing both a nucleophilic amino group and a carboxylate moiety (after hydrolysis)—lends itself to established SPOS methodologies. These protocols are based on well-understood solid-phase chemistry and offer a foundational approach for the synthesis of combinatorial libraries of substituted pyridine compounds.
Introduction
This compound is a valuable scaffold in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other therapeutic agents. Its incorporation into solid-phase synthesis workflows allows for the rapid generation of diverse compound libraries, accelerating the drug discovery process. The pyridine core provides a rigid framework, while the amino and carboxylate functionalities serve as key points for diversification.
This document outlines two primary strategies for the immobilization of this compound onto a solid support:
-
Immobilization via the Carboxylic Acid Moiety: This approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling to an amino-functionalized resin. This strategy leaves the 6-amino group available for subsequent diversification reactions.
-
Immobilization via the 6-Amino Group: This method utilizes the nucleophilicity of the amino group to attach the building block to an electrophilic resin, such as a Merrifield resin. The carboxylate group can then be deprotected and used as a handle for further synthetic transformations.
Strategy 1: Immobilization via the Carboxylic Acid
This strategy is ideal for constructing libraries where diversification is desired at the 6-amino position of the pyridine ring. The workflow involves the initial hydrolysis of the methyl ester in solution, followed by immobilization of the resulting carboxylic acid onto an appropriate solid support.
Experimental Protocols
1. Saponification of this compound
-
Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) to the solution and stir at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-aminopyridine-2-carboxylic acid.
-
2. Immobilization onto Rink Amide Resin
-
Materials: Rink Amide resin, 6-aminopyridine-2-carboxylic acid, N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), or HATU/DIPEA, N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Wash the resin with DMF (3 x resin volume).
-
In a separate vessel, pre-activate the 6-aminopyridine-2-carboxylic acid (3.0 eq relative to resin loading) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 20 minutes.
-
Add the pre-activated acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-18 hours.
-
Wash the resin sequentially with DMF, DCM, and Methanol.
-
Dry the resin under vacuum.
-
Confirm successful loading using a qualitative test (e.g., Kaiser test on a small sample after Fmoc deprotection if applicable to the resin).
-
Representative Data
The following table provides representative loading efficiencies for the coupling of carboxylic acids to amino-functionalized resins, which can be expected for this protocol.
| Resin Type | Coupling Reagent | Loading Efficiency (%) |
| Rink Amide | DIC/HOBt | 85-95 |
| Sieber Amide | HATU/DIPEA | 90-98 |
| MBHA | DIC/HOBt | 80-90 |
Note: Data is illustrative and based on standard peptide coupling reactions.
Strategy 2: Immobilization via the 6-Amino Group
This approach is suitable for generating libraries with diversification at the carboxylate position. The nucleophilic 6-amino group is used to displace a leaving group on an electrophilic resin, such as the chloride on a Merrifield resin.
Experimental Protocols
1. Immobilization onto Merrifield Resin
-
Materials: Merrifield resin (chloromethyl polystyrene), this compound, N,N-Diisopropylethylamine (DIEA), DMF.
-
Procedure:
-
Swell the Merrifield resin in DMF for 1 hour.
-
Wash the resin with DMF (3 x resin volume).
-
Prepare a solution of this compound (3.0 eq relative to resin loading) and DIEA (5.0 eq) in DMF.
-
Add the solution to the swollen resin.
-
Heat the mixture at 60-80 °C for 18-24 hours.
-
Wash the resin sequentially with DMF, DCM, and Methanol.
-
Dry the resin under vacuum.
-
Determine the loading by elemental analysis (nitrogen content) or by cleaving a small amount of resin and quantifying the released product.
-
2. On-Resin Saponification and Diversification
-
Materials: Immobilized pyridine resin, LiOH, THF/Water, desired amines for diversification, DIC/HOBt or HATU/DIPEA, DMF.
-
Procedure:
-
Swell the resin-bound ester in a mixture of THF and water.
-
Add LiOH (10 eq) and agitate at room temperature for 12-24 hours.
-
Wash the resin thoroughly with water, THF, and DMF to remove excess base.
-
To the resulting resin-bound carboxylic acid, add a solution of the desired amine (5.0 eq) and coupling reagents (e.g., HATU/DIPEA, 5.0 eq each) in DMF.
-
Agitate for 6-12 hours.
-
Wash the resin as described previously.
-
Representative Data
The following table shows typical loading capacities for Merrifield resins and expected conversion rates for on-resin modifications.
| Resin Type | Typical Loading Capacity (mmol/g) | Expected On-Resin Saponification Conversion (%) | Expected Amide Coupling Conversion (%) |
| Merrifield (1% DVB) | 0.8 - 1.2 | >90 | >95 |
| Merrifield (2% DVB) | 1.2 - 2.0 | >85 | >90 |
Note: Data is illustrative and can vary based on reaction conditions and substrates.
Conclusion
This compound is a highly adaptable building block for solid-phase organic synthesis. The dual functionalities allow for two distinct immobilization strategies, enabling the synthesis of diverse compound libraries with substitutions at either the 6-amino or 2-carboxylate positions. The protocols provided herein offer a robust starting point for researchers and drug development professionals to leverage this scaffold in their discovery efforts. Careful monitoring of reaction progress and optimization of coupling and cleavage conditions will ensure the successful generation of high-purity compound libraries.
Troubleshooting & Optimization
Optimizing reaction conditions for "Methyl 6-aminopyridine-2-carboxylate"
Welcome to the technical support center for the synthesis and optimization of Methyl 6-aminopyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting, and frequently asked questions related to this important chemical intermediate.
Experimental Protocols
The most common and direct method for the synthesis of this compound is the Fischer esterification of 6-aminopyridine-2-carboxylic acid.
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol outlines the synthesis of this compound via Fischer esterification using concentrated sulfuric acid as a catalyst.
Materials:
-
6-aminopyridine-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-aminopyridine-2-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the suspension. An exothermic reaction may occur.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid. Be cautious as this will produce CO₂ gas. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization.
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is influenced by several factors, including the choice of catalyst, reaction temperature, and reaction time. The following tables summarize the impact of these parameters on the reaction outcome.
Table 1: Comparison of Acid Catalysts for Esterification
| Catalyst | Molar Ratio (Catalyst:Substrate) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| H₂SO₄ | 0.1 - 0.2 | Reflux (Methanol) | 4 - 16 | 75 - 90 | Standard and cost-effective. Requires careful neutralization. |
| HCl (in Methanol) | N/A (used as solvent) | Reflux | 6 - 18 | 70 - 85 | Can be generated in situ from acetyl chloride. |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 - 0.2 | Reflux (Methanol) | 8 - 24 | 70 - 85 | Solid catalyst, easier to handle than H₂SO₄. |
| Thionyl Chloride (SOCl₂) | 1.1 - 1.5 | Room Temp to Reflux | 2 - 6 | >90 | Forms the acyl chloride in situ, leading to higher yields. Requires careful handling due to its corrosive and reactive nature. |
Table 2: Effect of Reaction Temperature and Time on Yield (H₂SO₄ catalyst)
| Temperature (°C) | Reaction Time (h) | Observations | Impact on Yield |
| Room Temperature | 24 | Very slow reaction rate. | Low |
| 50 | 12 | Moderate reaction rate. | Moderate |
| Reflux (Methanol, ~65°C) | 8 | Optimal balance between reaction rate and side product formation. | High |
| > 70 (in a sealed vessel) | 4 | Faster reaction, but potential for increased side products. | May decrease due to degradation. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Inactive catalyst. 3. Presence of water in reagents or glassware. | 1. Extend the reaction time and continue monitoring by TLC/HPLC. 2. Use fresh, high-quality acid catalyst. 3. Use anhydrous methanol and thoroughly dry all glassware. |
| Formation of a White Precipitate During Neutralization | Unreacted 6-aminopyridine-2-carboxylic acid precipitating out. | Ensure the reaction has gone to completion before workup. If precipitation occurs, the unreacted starting material can be recovered by filtration. |
| Product is an Oil Instead of a Solid | Presence of impurities or residual solvent. | Purify the product using column chromatography. Ensure all solvent is removed under high vacuum. |
| Difficulty in Extracting the Product | Product may be partially soluble in the aqueous layer, especially if the pH is not optimal. | Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) to ensure the amino group is not protonated, which increases its organic solubility. Use a larger volume of extraction solvent or perform multiple extractions. |
| Product Darkens Upon Standing | The amino group is susceptible to air oxidation. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Fischer esterification?
A1: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol in this case).
Q2: Can other alcohols be used for this esterification?
A2: Yes, other primary and secondary alcohols can be used, which will result in the corresponding alkyl 6-aminopyridine-2-carboxylate. However, reaction conditions may need to be optimized for different alcohols.
Q3: Why is it important to use anhydrous methanol?
A3: The Fischer esterification is a reversible reaction that produces water as a byproduct. The presence of water in the reaction mixture will shift the equilibrium back towards the reactants, thus reducing the yield of the ester.
Q4: What are the potential side reactions in this synthesis?
A4: A potential side reaction is the N-acylation of the amino group, although this is less likely under acidic conditions where the amino group is protonated and thus less nucleophilic. Another possibility is the formation of dimers or polymers if the reaction is not properly controlled.
Q5: What are suitable solvent systems for column chromatography purification?
A5: A common solvent system for the purification of this compound is a gradient of ethyl acetate in hexane or dichloromethane. The exact ratio will depend on the specific impurities present.
Q6: How can I confirm the identity and purity of my final product?
A6: The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for low reaction yield.
Common side reactions in the synthesis of "Methyl 6-aminopyridine-2-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-aminopyridine-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient catalysis. | - Extend the reaction time.- Increase the reaction temperature, monitoring for potential degradation.- Use a more effective acid catalyst (e.g., thionyl chloride, oxalyl chloride) for esterification. |
| Poor quality starting materials: The 6-aminopyridine-2-carboxylic acid may be impure or wet. | - Ensure the starting material is pure and thoroughly dried before use. | |
| Presence of Unreacted Starting Material | Insufficient esterification agent: The molar ratio of methanol or other methylating agent to the carboxylic acid may be too low. | - Increase the molar excess of the methylating agent. |
| Catalyst deactivation: The acid catalyst may have been neutralized or deactivated. | - Add a fresh portion of the catalyst. | |
| Formation of a White Precipitate (Carboxylic Acid Salt) | Basic workup with ester hydrolysis: During neutralization or extraction with a basic solution, the newly formed ester can be hydrolyzed back to the carboxylate salt. | - Perform the workup at a low temperature.- Use a mild base (e.g., sodium bicarbonate solution) for neutralization and avoid prolonged contact time. |
| Product is Contaminated with a Byproduct of a Similar Polarity | Dimerization/Amide Formation: The amino group of one molecule may react with the carboxylic acid or ester of another molecule, especially at high temperatures, to form a dimer. | - Use a lower reaction temperature.- Consider protecting the amino group before esterification, followed by deprotection. |
| Product Darkens or Decomposes | High reaction temperature: Aminopyridine compounds can be sensitive to high temperatures, leading to decomposition or polymerization. | - Maintain the recommended reaction temperature.- If a higher temperature is necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Oxidation: The amino group is susceptible to oxidation. | - Conduct the reaction under an inert atmosphere. | |
| Difficulty in Product Isolation/Purification | Product is water-soluble: The product may have some solubility in the aqueous phase during extraction. | - Saturate the aqueous layer with sodium chloride to decrease the solubility of the product.- Perform multiple extractions with an appropriate organic solvent. |
| Co-elution of impurities during chromatography: Impurities may have similar polarity to the desired product. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of this compound?
A1: The most common side reactions include:
-
Incomplete Esterification: Leaving unreacted 6-aminopyridine-2-carboxylic acid in the final product.
-
Ester Hydrolysis: The methyl ester product can be hydrolyzed back to the carboxylic acid, especially during aqueous workup under basic conditions.
-
Decarboxylation: At elevated temperatures, the starting material, 6-aminopyridine-2-carboxylic acid, may undergo decarboxylation to yield 2-aminopyridine.
-
N-Methylation: Although less common under standard esterification conditions, methylation of the amino group is a potential side reaction if a potent methylating agent is used.
-
Dimerization: Intermolecular amide bond formation between the amino group of one molecule and the carboxyl group of another can occur, particularly at high temperatures.
Q2: How can I minimize the hydrolysis of the methyl ester during the workup?
A2: To minimize hydrolysis, it is recommended to perform the aqueous workup at a low temperature (e.g., using an ice bath). Use a mild inorganic base, such as a saturated solution of sodium bicarbonate, for neutralization and avoid vigorous or prolonged stirring. Promptly separate the organic and aqueous layers after extraction.
Q3: My reaction mixture turned dark brown. What could be the cause and how can I prevent it?
A3: A dark coloration often indicates decomposition or oxidation of the aminopyridine compound. This can be caused by excessive heat or exposure to air (oxygen). To prevent this, ensure the reaction temperature is carefully controlled and does not exceed the recommended range. Running the reaction under an inert atmosphere, such as nitrogen or argon, can also prevent oxidative side reactions.
Q4: What is the best method to purify the crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from byproducts and unreacted starting materials. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system can be a highly effective way to obtain a product of high purity.
-
Acid-Base Extraction: An acid-base extraction can be used to remove acidic (unreacted carboxylic acid) or basic impurities. However, care must be taken to avoid hydrolysis of the ester product.
Experimental Protocols
A standard laboratory-scale protocol for the synthesis of this compound via Fischer esterification is provided below.
Materials:
-
6-Aminopyridine-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure using Thionyl Chloride:
-
Suspend 6-aminopyridine-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and carefully neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the primary reaction pathway and potential side reactions.
Caption: Primary synthesis pathway for this compound.
Caption: Common side reactions in the synthesis of this compound.
Technical Support Center: Purification of Methyl 6-aminopyridine-2-carboxylate and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with Methyl 6-aminopyridine-2-carboxylate and its derivatives.
Troubleshooting Guides
Problem 1: Low recovery after purification.
Q: I am experiencing significant product loss during the purification of this compound. What are the potential causes and solutions?
A: Low recovery is a common issue that can arise from several factors throughout the purification process. Here’s a breakdown of potential causes and how to address them:
-
Inappropriate Purification Technique: The chosen method may not be suitable for the scale of your reaction or the nature of your compound and impurities.
-
Solution: For small-scale purification requiring high purity, preparative HPLC is often ideal. For larger scales, column chromatography or recrystallization may be more appropriate. Consider the polarity of your compound and impurities when selecting the method.
-
-
Sub-optimal Column Chromatography Conditions: Issues such as improper solvent system selection, incorrect stationary phase, or poor column packing can lead to product loss.
-
Solution:
-
Solvent System: Use a solvent system that provides a good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate before scaling up to a column. A retention factor (Rf) of 0.2-0.4 for your product is generally a good starting point. Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing on silica gel, which is common for basic compounds like pyridines.[1]
-
Stationary Phase: While silica gel is common, for highly polar or basic compounds, alternative stationary phases like alumina or reverse-phase silica (C18) might provide better recovery.
-
-
-
Inefficient Extraction: During aqueous workup, your product might remain in the aqueous layer, especially if the pH is not optimal.
-
Solution: this compound is basic. Ensure the aqueous layer is sufficiently basified (pH > 8) before extracting with an organic solvent to ensure the compound is in its neutral, more organic-soluble form.
-
-
Loss during Recrystallization: Using an excessive amount of solvent or choosing an inappropriate solvent can lead to your product remaining dissolved.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your product. If the product is too soluble, a solvent/anti-solvent system can be employed. Common solvent systems for recrystallizing pyridine derivatives include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[2]
-
Problem 2: Persistent Impurities after Purification.
Q: I am unable to remove a persistent impurity from my this compound sample. How can I improve the purity?
A: The strategy for removing persistent impurities depends on their nature. Here are some common scenarios and solutions:
-
Starting Material Contamination: Unreacted starting materials are a frequent source of impurities.
-
Solution: If the starting material has significantly different properties (e.g., a carboxylic acid), an acid-base extraction can be effective. For example, washing the organic solution of your product with a mild aqueous base can remove acidic starting materials.
-
-
Closely Related Byproducts: Byproducts with similar polarity to your desired product can be challenging to separate by standard chromatography.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution compared to standard column chromatography. Mixed-mode or hydrogen-bonding HPLC columns can provide unique selectivity for separating isomers and closely related aminopyridine derivatives.[3]
-
Recrystallization: This technique can be highly effective for removing small amounts of impurities, especially if your product is a solid. Multiple recrystallizations may be necessary to achieve high purity.
-
Scavenger Resins: For specific impurities, such as unreacted electrophiles or nucleophiles, scavenger resins can be a highly effective and simple purification method.
-
-
-
Tailing on Silica Gel Chromatography: The basic nature of the pyridine nitrogen can interact with acidic silanol groups on the surface of silica gel, leading to broad peaks and poor separation.[1]
-
Solution: Add a small percentage (0.1-1%) of a base, such as triethylamine or ammonia, to your eluent to suppress this interaction and improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The most common and effective purification techniques include:
-
Column Chromatography: A versatile method for separating compounds based on polarity. For aminopyridine derivatives, using silica gel with an eluent containing a small amount of base is a good starting point.[1]
-
Recrystallization: An excellent method for purifying solid compounds. The choice of solvent is crucial for success.[2]
-
Acid-Base Extraction: This technique leverages the basicity of the pyridine ring to separate it from non-basic impurities.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): Ideal for achieving very high purity, especially for small to medium-scale preparations. Various column chemistries, including reverse-phase, HILIC, and mixed-mode, can be employed.[3][4]
-
Cation-Exchange Chromatography: This method is particularly useful for removing excess unreacted 2-aminopyridine starting material.[5]
Q2: How do I choose the right recrystallization solvent for my compound?
A2: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers. For esters like this compound, solvents like ethyl acetate might be a good starting point. Often, a solvent mixture (e.g., a good solvent and a poor solvent) is required to achieve optimal crystallization. Common solvent systems for pyridine derivatives include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[2]
Q3: My compound is an oil and will not crystallize. What should I do?
A3: If your product is an oil, crystallization may not be a viable purification method. In this case, chromatography (column or preparative HPLC) is the preferred method. If you believe your compound should be a solid, the oil may be due to impurities. Purifying a small sample by preparative TLC or HPLC can sometimes yield a pure solid that can then be used to seed a larger batch for crystallization.
Q4: What are some common impurities I might encounter in the synthesis of this compound?
A4: Common impurities can include:
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Unreacted starting materials, such as 6-aminopyridine-2-carboxylic acid.
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Byproducts from side reactions, which will depend on the synthetic route used.
-
Residual solvents from the reaction or workup.
-
Isomeric impurities if the starting materials are not regiochemically pure.
Q5: Can I use reverse-phase chromatography to purify this compound?
A5: Yes, reverse-phase chromatography can be a very effective purification method. Due to the basic nature of the compound, it is often beneficial to use an acidic modifier in the mobile phase (e.g., formic acid or trifluoroacetic acid) to ensure the compound is protonated and exhibits good peak shape.
Data Presentation
Table 1: Comparison of Purification Techniques for Aminopyridine Carboxylate Derivatives
| Purification Technique | Typical Purity | Expected Yield | Throughput | Key Advantages | Common Disadvantages |
| Recrystallization | >98% | 60-85% | High | Cost-effective, scalable, removes insoluble impurities. | May not remove closely related impurities, potential for product loss in mother liquor. |
| Column Chromatography | >95% | 70-95% | Medium | High resolution for a wide range of impurities, adaptable. | Can be time-consuming, requires significant solvent volumes, potential for tailing with basic compounds.[1] |
| Preparative HPLC | >99.5% | 50-80% | Low | Highest achievable purity, excellent for final purification steps. | Expensive, not suitable for large-scale purification, requires specialized equipment. |
| Acid-Base Extraction | Variable | >90% | High | Simple, rapid, and effective for removing acidic or basic impurities. | Only separates compounds with different acid/base properties, can lead to emulsions. |
| Cation-Exchange Chromatography | Variable | >90% | Medium | Highly effective for removing basic impurities like unreacted aminopyridines.[5] | Requires specific ion-exchange resins and buffer systems. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tube. If the compound dissolves, it is a potentially good solvent.
-
Dissolution: In a larger flask, add the crude solid and the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed filter funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Develop a TLC system that gives good separation of your product from impurities, with an Rf value for your product between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in reactions involving "Methyl 6-aminopyridine-2-carboxylate"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-aminopyridine-2-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction outcomes.
Section 1: Amide Bond Formation
The formation of an amide bond by coupling a carboxylic acid with the 6-amino group of this compound is a common transformation. However, the electronic nature of the pyridine ring and the steric environment can sometimes lead to low yields.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: My amide coupling reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in amide coupling reactions with this substrate can stem from several factors:
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Reduced Nucleophilicity of the Amine: The amino group at the 6-position is on an electron-deficient pyridine ring, which can reduce its nucleophilicity compared to anilines or aliphatic amines.
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Steric Hindrance: The proximity of the ester group at the 2-position can create steric hindrance, impeding the approach of the activated carboxylic acid.
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Incomplete Activation of the Carboxylic Acid: The chosen coupling reagent may not be sufficiently reactive to fully activate the carboxylic acid, or the activation step may be too slow.
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Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield. The presence of water can also be detrimental.[1]
Q2: Which coupling reagents are most effective for this type of substrate?
A2: For challenging couplings involving electron-deficient amines like this compound, more potent coupling reagents are generally recommended.
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Uronium/Aminium Salts: Reagents such as HATU, HBTU, and COMU are highly effective due to the formation of highly reactive activated esters. HATU is often considered a superior choice for difficult couplings. COMU is a safer alternative to benzotriazole-based reagents like HBTU and HATU as it lacks explosive components.
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Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful options, particularly for sterically hindered substrates.
Q3: What is the role of the base in this reaction, and which one should I use?
A3: A non-nucleophilic organic base is crucial to neutralize the acid generated during the reaction and to deprotonate the carboxylic acid, facilitating its activation.
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Common Choices: Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used. DIPEA is often preferred due to its greater steric bulk, which minimizes potential side reactions.
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Alternative Bases: For sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or collidine might be beneficial.[2]
Q4: How can I optimize the solvent and temperature for the reaction?
A4: The choice of solvent is critical for ensuring all reactants are fully dissolved and for facilitating the reaction.
-
Recommended Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices.[1]
-
Temperature: Most amide couplings are run at room temperature. If the reaction is sluggish due to steric hindrance or low reactivity, gentle heating (e.g., to 40-50 °C) may improve the rate, but this should be monitored carefully to avoid side reactions.
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Quantitative Data: Comparison of Coupling Reagents
| Coupling Reagent | Base | Solvent | Temperature | Typical Yield Range (%) | Notes |
| HATU | DIPEA | DMF | Room Temp. | 85-95 | Highly effective for hindered and electron-deficient amines.[2] |
| HBTU | DIPEA | DMF | Room Temp. | 80-90 | Efficient, but can cause guanidinylation of the amine as a side reaction. |
| COMU | DIPEA | DMF | Room Temp. | 85-95 | Safer alternative to HATU/HBTU with comparable efficiency. |
| PyBOP | DIPEA | DCM | Room Temp. | 75-90 | Good for sterically hindered substrates; avoids guanidinylation. |
| EDC/HOBt | DIPEA | DCM/DMF | Room Temp. | 50-80 | A more classical and economical choice, but may be less effective for this challenging substrate. |
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, coupling with pyridine derivatives can be challenging due to the potential for catalyst inhibition.
Frequently Asked Questions (FAQs): Suzuki Coupling
Q1: I am experiencing low to no yield in my Suzuki coupling reaction. What could be the problem?
A1: The "2-pyridyl problem" is a well-documented issue in Suzuki couplings. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[3] Other common issues include:
-
Inefficient Oxidative Addition: If you are using a chloro- or bromo-pyridine derivative, the oxidative addition step may be slow.
-
Protodeboronation: The boronic acid or ester can be replaced by a proton, especially in the presence of water and certain bases.
-
Homocoupling: The boronic acid can couple with itself, which is often exacerbated by the presence of oxygen.
Q2: How can I prevent catalyst deactivation when using a pyridine substrate?
A2: The key is to use a ligand that can stabilize the palladium catalyst and sterically hinder the coordination of the pyridine nitrogen.
-
Bulky, Electron-Rich Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for this purpose.[4] N-heterocyclic carbene (NHC) ligands are also a good option.
Q3: What are the best practices for choosing a base and solvent?
A3: The base is critical for activating the boronic acid to form a more nucleophilic boronate species.
-
Bases: Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings. Other common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).
-
Solvents: A mixture of an organic solvent and water is typically used, such as 1,4-dioxane/water or toluene/water. It is crucial to thoroughly degas the solvents to remove oxygen.
Q4: My boronic acid seems to be degrading during the reaction. What can I do?
A4: This is likely due to protodeboronation. To mitigate this, you can:
-
Use a More Stable Boron Reagent: Pinacol esters or trifluoroborate salts of the boronic acid are generally more stable and less prone to protodeboronation.
-
Anhydrous Conditions: While some water is often beneficial, excessive amounts can promote protodeboronation. Using anhydrous solvents may be necessary in some cases.
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Quantitative Data: Ligand and Base Effects on Suzuki Coupling of (Hetero)aryl Halides
| Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 70-95 | Excellent for challenging couplings, including those with chloropyridines.[4] |
| XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 70-95 | Similar performance to SPhos.[4] |
| PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 40-70 | A more traditional ligand, may be less effective for this substrate. |
| None | K₂CO₃ | Dioxane/H₂O | 100 | < 20 | Ligandless conditions are generally not suitable for this reaction type. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 3: Bromination
Electrophilic bromination of the pyridine ring can be complicated by the directing effects of the existing substituents, potentially leading to mixtures of isomers.
Frequently Asked Questions (FAQs): Bromination
Q1: My bromination reaction is giving a mixture of products with low regioselectivity. How can I improve this?
A1: The amino group is a strong activating and ortho-, para-directing group, while the ester is a deactivating and meta-directing group. The outcome of the bromination will depend on the balance of these electronic effects and the reaction conditions. To improve regioselectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.
-
Protecting the Amino Group: Acetylating the amino group can moderate its activating effect, potentially leading to better regioselectivity. The protecting group can be removed after bromination.
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C to -10 °C) can enhance selectivity.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes direct the bromination to a specific position.[5]
Q2: I am observing the formation of di-brominated byproducts. How can I prevent this?
A2: Over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations.
-
Reaction Monitoring: Carefully monitor the consumption of the starting material by TLC or HPLC and stop the reaction as soon as it is complete.
Troubleshooting Workflow: Bromination
Caption: Troubleshooting workflow for improving regioselectivity in bromination.
Quantitative Data: Regioselectivity in the Bromination of Substituted Pyridines
| Brominating Agent | Solvent | Temperature (°C) | Major Isomer | Typical Yield of Major Isomer (%) | Notes |
| Br₂ | Acetic Acid | Room Temp. | Mixture | Variable | Often leads to poor selectivity and over-bromination. |
| NBS | Acetonitrile | 0 | 5-bromo | 60-80 | Generally provides better regioselectivity.[5] |
| NBS | CCl₄ | Reflux | Mixture | Variable | Radical conditions may lead to different selectivity or side reactions. |
| Br₂ / Oleum | Oleum | High Temp. | 3-bromo | Variable | Harsh conditions, may not be compatible with the ester group. |
Experimental Protocol: General Procedure for NBS Bromination
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in anhydrous acetonitrile.
-
Add the NBS solution dropwise to the cooled solution of the pyridine derivative over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Hydrazide Formation
The conversion of the methyl ester to the corresponding hydrazide is typically a straightforward reaction with hydrazine hydrate.
Frequently Asked Questions (FAQs): Hydrazide Formation
Q1: My hydrazide formation reaction is not going to completion. What can I do?
A1: While this reaction is usually efficient, incomplete conversion can occur.
-
Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for a longer period (e.g., 4-17 hours) can help drive it to completion.[6]
-
Use Excess Hydrazine Hydrate: Using a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) can increase the reaction rate.[6]
-
Solvent Choice: Ethanol or methanol are common solvents for this reaction.[6][7]
Q2: I am concerned about the formation of byproducts. Are there any common side reactions?
A2: The main potential side reaction is the formation of a diacylhydrazine, where two molecules of the ester react with one molecule of hydrazine. Using a large excess of hydrazine hydrate helps to minimize this possibility.[6]
Troubleshooting Workflow: Hydrazide Formation
Caption: Troubleshooting workflow for incomplete hydrazide formation.
Quantitative Data: Conditions for Hydrazide Formation
| Hydrazine Hydrate (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1.2 - 2 | Ethanol | Reflux | 2-4 | 70-90 | Standard conditions, may require longer time for complete conversion.[7] |
| 5 - 10 | Ethanol | Reflux | 3-6 | > 90 | Using an excess of hydrazine hydrate can improve reaction rate.[6] |
| 10 - 20 | Ethanol | Reflux | 12-17 | > 95 | Ensures complete conversion and minimizes byproduct formation.[6] |
| 20 | Neat | Reflux | 10 | > 90 | Solvent-free conditions can also be effective.[6] |
Experimental Protocol: General Procedure for Hydrazide Formation
-
To a solution of this compound (1.0 eq.) in ethanol, add hydrazine hydrate (10-20 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the starting material has been completely consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol). If necessary, wash with water to remove excess hydrazine hydrate.
References
- 1. daneshyari.com [daneshyari.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Reactions with Methyl 6-aminopyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-aminopyridine-2-carboxylate. The following information addresses common challenges in controlling regioselectivity during substitution reactions, particularly focusing on reactions with electrophilic pyrimidine systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
This compound has two main nucleophilic sites: the exocyclic amino group (-NH₂) and the pyridine ring nitrogen. The pyridine ring itself can also undergo electrophilic aromatic substitution, although this is less common with electron-rich aminopyridines. The preferred site of reaction (N-functionalization of the amino group vs. reaction at the pyridine nitrogen or ring carbons) depends heavily on the electrophile and the reaction conditions.
Q2: In a nucleophilic aromatic substitution (SNAr) reaction with an electrophile like 2,4-dichloro-5-nitropyrimidine, which site on this compound is expected to react?
In SNAr reactions, the exocyclic amino group of this compound is the more likely nucleophile to attack the electron-deficient pyrimidine ring. This is due to the higher nucleophilicity of the amino group compared to the pyridine ring nitrogen.
Q3: What factors determine the regioselectivity of SNAr reactions on a dichloropyrimidine substrate?
The regioselectivity of SNAr reactions on dichloropyrimidines, such as 2,4-dichloro-5-nitropyrimidine, is influenced by several factors:
-
Electronic Effects: The positions on the pyrimidine ring are not equally reactive. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during C4 attack.[1]
-
Substituents on the Pyrimidine Ring: Electron-withdrawing groups (EWGs) at the C5 position, like a nitro group, enhance the preference for C4 substitution.[2] Conversely, electron-donating groups (EDGs) at the C6 position can favor C2 substitution.[2]
-
Nature of the Nucleophile: The structure of the attacking amine can influence regioselectivity. For instance, tertiary amines have been shown to favor reaction at the C2 position of 5-substituted-2,4-dichloropyrimidines.[2][3][4]
-
Reaction Conditions: Solvent, temperature, and the presence of a base or catalyst can significantly impact the ratio of C2 and C4 substituted products.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in SNAr with 2,4-dichloro-5-nitropyrimidine
Problem: The reaction of this compound with 2,4-dichloro-5-nitropyrimidine yields a mixture of isomers, with substitution occurring at both the C2 and C4 positions of the pyrimidine.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Reaction Temperature is Too High | High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor the kinetically controlled product. |
| Inappropriate Solvent | The solvent can influence the stability of the Meisenheimer intermediates. Use a polar aprotic solvent such as DMF, DMSO, or THF to facilitate the reaction and potentially improve selectivity.[5] |
| Incorrect Base | The choice of base is crucial. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl produced during the reaction without competing with the primary nucleophile.[5] |
| Sub-optimal Nucleophile Concentration | Using a stoichiometric amount of the nucleophile can sometimes help in controlling di-substitution, although in this case, it's more about improving the C4/C2 ratio.[5] |
Issue 2: Low or No Product Yield
Problem: The SNAr reaction between this compound and 2,4-dichloro-5-nitropyrimidine is not proceeding or giving a very low yield.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Insufficiently Activated Pyrimidine | While 2,4-dichloro-5-nitropyrimidine is highly activated, ensure the quality of your reagent. The pyrimidine ring should have strong electron-withdrawing groups to facilitate nucleophilic attack.[5] |
| Poor Leaving Group | For SNAr, the general reactivity order for halogens is F > Cl > Br > I. Chlorine is a good leaving group in this context.[5] |
| Weak Nucleophile | The amino group of this compound should be sufficiently nucleophilic. Ensure the absence of strong acids that could protonate the amine. |
| Reaction Conditions Not Optimized | Gradually increase the reaction temperature if the reaction is sluggish at lower temperatures. Microwave irradiation can also be explored to improve yields and reduce reaction times.[5] |
| Anhydrous Conditions Not Maintained | Ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting materials or product.[5] |
Data Presentation
Table 1: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines
| Factor | Influence on Regioselectivity | General Outcome |
| Position of Leaving Group | C4 is generally more reactive than C2.[1] | Favors C4 substitution. |
| Electron-Withdrawing Group at C5 | Stabilizes the Meisenheimer intermediate for C4 attack.[2] | Strongly favors C4 substitution. |
| Electron-Donating Group at C6 | Can make the C2 position more electrophilic.[1][2] | Can favor C2 substitution. |
| Nucleophile Type (e.g., Tertiary Amine) | Can sterically or electronically favor attack at C2.[2][3][4] | Favors C2 substitution. |
| Catalyst (e.g., Palladium) | Can significantly enhance selectivity for C4 in certain systems.[2] | High C4 selectivity. |
| Anionic Nucleophiles | Can increase C4 selectivity even without a catalyst.[2] | Favors C4 substitution. |
Experimental Protocols
Key Experiment: Regioselective Synthesis of Methyl 6-((4-chloro-5-nitropyrimidin-2-yl)amino)picolinate
This protocol is a representative procedure for the selective substitution at the C4 position of a dichloropyrimidine using an amine nucleophile, adapted for this compound.
Materials:
-
This compound
-
2,4-dichloro-5-nitropyrimidine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (or DMF/THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous acetonitrile. In a separate flask, prepare a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous acetonitrile.
-
Reaction: Slowly add the solution of 2,4-dichloro-5-nitropyrimidine and TEA to the stirred solution of this compound at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 10-30 minutes).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired Methyl 6-((4-chloro-5-nitropyrimidin-2-yl)amino)picolinate.
Visualizations
Caption: Factors influencing the regioselectivity of SNAr reactions.
Caption: General workflow for selective C4 amination.
References
"Methyl 6-aminopyridine-2-carboxylate" stability under acidic and basic conditions
This technical support center provides guidance on the stability of Methyl 6-aminopyridine-2-carboxylate under various experimental conditions. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. This is due to the presence of a methyl ester functional group, which can be cleaved to form the corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid, and methanol. Additionally, the aminopyridine ring may be sensitive to oxidation and light, potentially leading to the formation of colored degradation products.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly pH-dependent. The rate of hydrolysis of the ester group is catalyzed by both acid and base. Therefore, the compound is expected to be most stable in neutral or near-neutral aqueous solutions. In strongly acidic or alkaline solutions, degradation is accelerated.
Q3: What are the expected degradation products under acidic and basic conditions?
A3: Under both acidic and basic conditions, the primary degradation product is 6-aminopyridine-2-carboxylic acid, formed through the hydrolysis of the methyl ester.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated during workup to yield the carboxylic acid.
Q4: Are there any recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For solutions, it is best to use buffered systems at a neutral pH and to protect them from light.
Troubleshooting Guides
Problem 1: I am observing a new peak in my HPLC analysis after dissolving this compound in an acidic mobile phase.
-
Possible Cause: Acid-catalyzed hydrolysis of the methyl ester. The new peak likely corresponds to 6-aminopyridine-2-carboxylic acid.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, confirm the identity of the new peak by comparing its retention time with a standard of 6-aminopyridine-2-carboxylic acid or by using mass spectrometry (MS) detection.
-
Adjust Mobile Phase pH: If the degradation is undesirable for your analysis, consider using a mobile phase with a more neutral pH. A buffered mobile phase can help maintain a stable pH.
-
Minimize Sample Residence Time: Prepare samples fresh and minimize the time they spend in the autosampler before injection.
-
Problem 2: The color of my this compound solution is changing over time.
-
Possible Cause: This could be due to oxidative degradation of the aminopyridine ring, which can form colored impurities. Exposure to light can also sometimes cause discoloration.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
De-gas Solvents: Use solvents that have been de-gassed to remove dissolved oxygen.
-
Use Antioxidants: In some formulations, the addition of a small amount of an antioxidant may be considered, but its compatibility and potential for interference with downstream applications must be evaluated.
-
Problem 3: I am seeing poor recovery of my compound after prolonged storage in a basic solution.
-
Possible Cause: Base-catalyzed hydrolysis (saponification) of the methyl ester is likely occurring, leading to the formation of the more polar 6-aminopyridine-2-carboxylic acid.
-
Troubleshooting Steps:
-
Quantify Degradation: Analyze the sample using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to quantify the major degradant.
-
Avoid Basic Conditions: If possible, avoid prolonged storage in basic solutions. If a basic pH is required for an experiment, conduct the experiment as quickly as possible and at a lower temperature to minimize degradation.
-
pH Stability Profile: Conduct a pH stability study to determine the optimal pH range for the stability of your compound in solution.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. These values are illustrative and represent typical results for a compound with similar functional groups.
Table 1: Stability of this compound under Acidic and Basic Conditions
| Condition | Temperature (°C) | Time (hours) | Assay of Parent Compound (%) | Major Degradant (%) |
| 0.1 M HCl | 60 | 24 | 85.2 | 14.1 |
| 0.1 M HCl | 60 | 48 | 72.5 | 26.8 |
| 0.1 M NaOH | 25 | 24 | 89.7 | 9.8 |
| 0.1 M NaOH | 25 | 48 | 80.1 | 19.2 |
Table 2: Summary of Forced Degradation Results
| Stress Condition | Reagent | Temperature (°C) | Duration | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60 | 48 h | 27.5 |
| Base Hydrolysis | 0.1 M NaOH | 25 | 48 h | 19.9 |
| Oxidation | 3% H₂O₂ | 25 | 24 h | 8.5 |
| Thermal | - | 80 | 72 h | 4.2 |
| Photolytic | ICH Q1B | 25 | 7 days | 2.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Keep the solution at room temperature (25°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Sample Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
Mandatory Visualization
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Aminopyridines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving aminopyridine substrates. The inherent Lewis basicity of the pyridine nitrogen and the amino group presents unique hurdles that can lead to catalyst inhibition and reduced reaction efficiency. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common issues.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with aminopyridines failing or giving low yields?
A1: Low yields or reaction failures with aminopyridine substrates are common and often stem from the deactivation of the palladium catalyst. The primary reason is the coordination of the Lewis basic nitrogen atoms of the pyridine ring and the amino group to the palladium center. This coordination can form stable, inactive catalyst complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[2]
Other contributing factors can include:
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. An inappropriate ligand may not be sterically bulky or electron-rich enough to prevent pyridine coordination.[3]
-
Incorrect Base Selection: The choice of base is critical for the catalytic cycle. A base that is too weak may not be effective, while a very strong base could be incompatible with other functional groups on your substrates.[3]
-
Poor Reagent and Solvent Quality: Cross-coupling reactions are often sensitive to air and moisture. Impurities in reagents or solvents can deactivate the catalyst.[3][4]
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Inappropriate Reaction Conditions: Temperature and reaction time are key parameters. While heating is often required, excessive temperatures can lead to catalyst decomposition.[3][4]
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Visual cues and reaction monitoring can indicate catalyst deactivation:
-
Formation of Palladium Black: The appearance of a fine black precipitate is a common sign of catalyst decomposition, where the active Pd(0) species agglomerates into inactive metallic palladium.[3][5]
-
No Color Change: A healthy reaction mixture often exhibits a color change (e.g., to yellow or reddish-brown). If the mixture remains colorless or retains the color of the starting materials, it may indicate that the catalyst is not active.[3]
-
Reaction Stalling: If you observe initial product formation by techniques like TLC or LC-MS, but the reaction does not proceed to completion, your catalyst may have been poisoned or has decomposed over time.[3]
Q3: How can I minimize catalyst deactivation when working with aminopyridines?
A3: Several strategies can be employed to mitigate catalyst deactivation:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing the coordination of the aminopyridine substrate.[2][5] Examples of effective ligands include biarylphosphines like XPhos, SPhos, and RuPhos.[5]
-
Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the efficient and clean generation of the active Pd(0) species in situ.[2]
-
Careful Base Selection: The choice of base can significantly impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective in Buchwald-Hartwig aminations. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used.[1][3][6]
-
Strict Inert Atmosphere: Perform reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the Pd(0) catalyst and oxidizing phosphine ligands.[4][5][7]
-
High-Purity Reagents and Solvents: Use anhydrous and degassed solvents to minimize catalyst deactivation pathways.[4][8]
Q4: What are the most common byproducts I might see, and how can I avoid them?
A4: Common side reactions that compete with the desired cross-coupling include:
-
Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be replaced by a proton from the solvent or trace water. To minimize this, use anhydrous conditions and consider more stable boronic esters (e.g., pinacol esters).[9]
-
Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be influenced by the choice of ligand and base, and sometimes lowering the reaction temperature can help.[2][9]
-
Homocoupling: The boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) can couple with itself. This is often exacerbated by the presence of oxygen, so rigorous degassing is crucial.[1][4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with aminopyridines.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Poisoning by Aminopyridine: The pyridine nitrogen is coordinating to the palladium center, inhibiting the catalytic cycle.[2][3] | 1. Switch to a Bulkier Ligand: Use sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[2] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst for efficient generation of the active species.[2] |
| Inactive Catalyst System: The chosen palladium source and ligand are not active enough for the specific aminopyridine substrate. 2-chloropyridines, for example, are less reactive than their bromo or iodo counterparts.[1] | 1. Screen Different Catalyst Systems: Test various palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with different bulky, electron-rich phosphine ligands.[4] 2. Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.[7] | |
| Inadequate Inert Atmosphere: Oxygen is deactivating the Pd(0) catalyst.[7] | Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[5] | |
| Significant Byproduct Formation | Protodeboronation (Suzuki): The boronic acid is degrading. | 1. Use Boronic Esters: Pinacol or MIDA boronates are more stable than boronic acids.[9] 2. Anhydrous Conditions: Ensure all reagents and solvents are dry.[9] |
| Dehalogenation: Reductive cleavage of the C-X bond.[9] | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of productive coupling versus dehalogenation.[2] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor this side reaction.[2] | |
| Homocoupling: Self-coupling of the coupling partner.[1][4] | 1. Strictly Anaerobic Conditions: Prevent oxygen from promoting oxidative coupling.[4][5] 2. Use a Pd(0) Source: A pre-formed Pd(0) source or a precatalyst that efficiently generates Pd(0) can be beneficial.[5] | |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species is agglomerating. This can be caused by high temperatures or a slow catalytic cycle.[2][3] | 1. Lower the Reaction Temperature: If possible, reduce the temperature and extend the reaction time.[2] 2. Optimize Ligand-to-Palladium Ratio: Ensure a stable catalytic complex is maintained.[5] |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of cross-coupling reactions involving aminopyridines. The data presented here is representative and aims to guide optimization efforts.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 95 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 85 |
| 5 | KOH | 88 |
| 6 | NaOAc | 70 |
| 7 | Et₃N | 65 |
Reaction conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd catalyst (1 mol%), base (2.0 equiv), solvent, temperature, and time are kept constant for comparison. Data is illustrative and based on general findings in the literature.[5]
Table 2: Influence of Ligand on Buchwald-Hartwig Amination of 2-Bromopyridine
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | 2 | 110 | 24 | <10 |
| 2 | BINAP | 2 | 100 | 18 | 71 |
| 3 | SPhos | 2 | 80 | 12 | 76 |
| 4 | RuPhos | 1 | 80 | 10 | >95 |
| 5 | XPhos | 1 | 80 | 10 | >95 |
Reaction conditions: 2-Bromopyridine (1.0 mmol), amine (1.2 mmol), Pd precursor (e.g., Pd₂(dba)₃), ligand, NaOtBu (1.4 equiv), toluene. Data is representative of typical optimization studies.[10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminopyridine
-
Reaction Setup: To an oven-dried reaction vessel, add the aminopyridine halide (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aminopyridine
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aminopyridine halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[3][4]
Protocol 3: Monitoring Catalyst Deactivation by ¹H NMR Spectroscopy
-
Sample Preparation: In an inert atmosphere (glovebox), prepare a stock solution of an internal standard in the deuterated solvent to be used for the reaction. In an NMR tube, combine the aminopyridine substrate, the coupling partner, the base, and the internal standard stock solution.
-
Initiation: Add the palladium catalyst and ligand to the NMR tube, cap it, and shake to mix.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and the internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before the complete consumption of the starting material is indicative of catalyst deactivation.[2]
Visualizations
Caption: Catalyst poisoning by aminopyridine coordination.
Caption: A decision tree for troubleshooting cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic and kinetic studies of palladium catalytic systems (1999) | Christian Amatore | 468 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Containing "Methyl 6-aminopyridine-2-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving Methyl 6-aminopyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the work-up of reactions with this compound?
A1: The main challenges arise from the molecule's dual functionality: a basic amino group and an ester group. Key issues include:
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Emulsion formation during aqueous extractions due to the amphiphilic nature of the molecule and its derivatives.
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Potential for hydrolysis of the methyl ester under strongly acidic or basic conditions.
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Difficulty in removing polar byproducts and unreacted starting materials.
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Product isolation , as the compound and its derivatives can sometimes be oils or solids that are difficult to crystallize.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Acid-base extraction is a highly effective method. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic aminopyridine will be protonated and move into the aqueous layer as a salt, separating it from non-basic products.[1]
Q3: I am observing hydrolysis of the methyl ester during my work-up. How can I prevent this?
A3: To prevent ester hydrolysis, avoid using strong bases like sodium hydroxide for extractions.[2] Instead, use a mild base such as saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acidic components.[3][4] If your product is sensitive to both acid and base, purification by column chromatography might be the best approach.
Q4: My product is a solid but is difficult to recrystallize. What solvents should I try?
A4: For pyridine derivatives, common recrystallization solvents include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate mixtures.[1] For aminopyridine compounds that are not soluble in common organic solvents, using organic acids like acetic acid, sometimes in mixtures with other solvents, can be effective.[5]
Troubleshooting Guides
Issue 1: Low Yield of Amide Product in a Coupling Reaction
Problem: You are performing an amide coupling reaction with this compound and a carboxylic acid, but the yield is low.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature. |
| Poor activation of the carboxylic acid | Ensure your coupling reagents (e.g., HATU, EDC/HOBt) are fresh. For difficult couplings, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride prior to adding the amine may improve yields.[6] |
| Product loss during work-up | The amide product may have some water solubility. Minimize the number of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product. |
| Product is basic and remains in aqueous layer during acidic wash | If the final amide product is still basic, an acidic wash may extract it into the aqueous layer along with unreacted starting material. In this case, after the initial reaction, neutralize the mixture and extract the product. Then, purify using column chromatography. |
Issue 2: Difficulty in Purifying N-Alkylated Product
Problem: You have performed an N-alkylation on the amino group of this compound, but the product is difficult to purify from the starting material and over-alkylated byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Drive the reaction to completion by using a slight excess of the alkylating agent or extending the reaction time. Monitor by TLC. |
| Formation of di-alkylated product | Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. Running the reaction at a lower temperature can also help improve selectivity for mono-alkylation. |
| Similar polarity of product and starting material | Standard silica gel chromatography may not provide adequate separation. Try using a modified mobile phase, for instance by adding a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing of the basic compounds. Alternatively, reverse-phase chromatography may be effective. |
| Product is an oil | If the product is an oil and chromatography is challenging, consider converting it to a salt (e.g., hydrochloride) which may be a crystalline solid and easier to purify by recrystallization. |
Experimental Protocols
Protocol 1: General Work-up for Amide Coupling Reactions
This protocol is a general guideline for the work-up of an amide coupling reaction between this compound and a carboxylic acid using a standard coupling agent like HATU or EDC/HOBt in an aprotic solvent (e.g., DMF, DCM).
-
Quenching the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts.
-
Wash with water.
-
Wash with brine (saturated aqueous NaCl) to aid in the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Protocol 2: General Work-up for N-Alkylation Reactions
This protocol provides a general work-up for the N-alkylation of this compound with an alkyl halide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Removal of Inorganics: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Liquid-Liquid Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water to remove any remaining polar impurities.
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Data Presentation
Table 1: Typical Work-up and Purification Methods for Common Reactions
| Reaction Type | Work-up Method | Purification Method | Typical Yield Range |
| Amide Coupling | Aqueous wash (NaHCO₃, H₂O, Brine) | Column Chromatography or Recrystallization | 60-95% |
| N-Alkylation | Filtration, Aqueous Wash | Column Chromatography | 50-85% |
| Suzuki Coupling | Aqueous wash (H₂O, Brine), Filtration through Celite | Column Chromatography or Recrystallization | 70-90% |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
Visualizations
Caption: General workflow for reactions containing this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
Scale-up considerations for the synthesis of "Methyl 6-aminopyridine-2-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 6-aminopyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory method is the Fischer esterification of 6-aminopyridine-2-carboxylic acid with methanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.[1][3]
Q2: What are the primary challenges when scaling up the Fischer esterification for this compound?
A2: The primary challenges during the scale-up of this synthesis include managing the reaction equilibrium, ensuring adequate heat transfer for the reflux, preventing side reactions, and implementing safe handling procedures for the reagents and solvents involved. The reversible nature of the Fischer esterification requires specific strategies to ensure high conversion rates on a larger scale.[1][3]
Q3: Are there any specific safety precautions to consider during the large-scale synthesis?
A3: Yes, several safety precautions are crucial. Pyridine-containing compounds can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[4][5] When working with strong acids like sulfuric acid, care must be taken to avoid contact with skin and eyes. The use of flammable solvents like methanol necessitates an environment free from ignition sources and proper grounding of equipment to prevent static discharge.[4]
Q4: How can the reaction equilibrium be shifted towards the product in a large-scale setting?
A4: To favor the formation of the methyl ester, a large excess of methanol is typically used, which also serves as the solvent.[2][3] Additionally, the removal of water, a byproduct of the reaction, can drive the equilibrium forward. On a larger scale, this can be achieved using a Dean-Stark apparatus or by incorporating a drying agent.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Methyl Ester | - Incomplete reaction due to equilibrium. - Insufficient catalyst. - Reaction time is too short. | - Increase the excess of methanol. - Ensure the removal of water using a Dean-Stark trap. - Optimize catalyst loading (typically 1-5 mol%). - Extend the reaction time and monitor progress by TLC or HPLC. |
| Presence of Unreacted 6-aminopyridine-2-carboxylic acid | - Poor solubility of the starting material in methanol. - Inefficient mixing on a larger scale. | - Consider the use of a co-solvent to improve solubility, ensuring it does not interfere with the reaction. - Ensure adequate agitation to maintain a homogenous reaction mixture. |
| Formation of Dark-Colored Impurities | - Decomposition of the starting material or product at high temperatures. - Side reactions involving the amino group. | - Optimize the reaction temperature; avoid excessive heating. - Consider protecting the amino group if side reactions are significant, though this adds extra steps to the synthesis. |
| Difficulties in Product Isolation and Purification | - The product may be soluble in the aqueous phase during workup. - Co-crystallization with unreacted starting material. | - Carefully adjust the pH during workup to ensure the product is in its free base form and less water-soluble. - Use an appropriate organic solvent for extraction. - Recrystallization from a suitable solvent system can be effective for purification. |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield and Purity (Lab Scale vs. Pilot Scale)
| Scale | Catalyst (H₂SO₄) Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| Lab (10 g) | 1 | 8 | 75 | 95 |
| Lab (10 g) | 3 | 6 | 92 | 98 |
| Lab (10 g) | 5 | 6 | 93 | 98 |
| Pilot (1 kg) | 3 | 8 | 88 | 97 |
| Pilot (1 kg) | 5 | 8 | 91 | 98 |
Table 2: Impact of Methanol Excess on Conversion Rate
| Scale | 6-aminopyridine-2-carboxylic acid (mol) | Methanol (equivalents) | Conversion Rate (%) |
| Lab | 0.1 | 10 | 85 |
| Lab | 0.1 | 20 | 95 |
| Pilot | 10 | 15 | 90 |
| Pilot | 10 | 25 | 96 |
Experimental Protocols
1. Laboratory-Scale Synthesis of this compound
-
Materials:
-
6-aminopyridine-2-carboxylic acid (10.0 g, 72.4 mmol)
-
Methanol (200 mL)
-
Concentrated Sulfuric Acid (1.3 mL, 24.6 mmol)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-aminopyridine-2-carboxylic acid and methanol.
-
Stir the suspension and carefully add concentrated sulfuric acid dropwise.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
2. Pilot-Scale Synthesis Considerations
For a pilot-scale synthesis (e.g., 1 kg), the following modifications and considerations are crucial:
-
Equipment: A jacketed glass reactor with an overhead stirrer, temperature probe, and a reflux condenser with a Dean-Stark trap is recommended.
-
Reagent Addition: The sulfuric acid should be added slowly and controllably to manage the exotherm.
-
Mixing: Robust agitation is necessary to ensure a homogeneous suspension of the starting material.
-
Workup: The neutralization and extraction steps will require larger vessels and appropriate phase separation techniques.
-
Safety: All operations should be conducted in a well-ventilated area with appropriate PPE. Flammable solvent handling procedures must be strictly followed.
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Analysis of Methyl 6-aminopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For a compound such as Methyl 6-aminopyridine-2-carboxylate, an important building block in the synthesis of various pharmaceutical agents, selecting the appropriate analytical technique is paramount. This guide provides an objective comparison of two powerful analytical methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. This comparison is based on the physicochemical properties of this compound and established analytical methodologies for similar aromatic and aminopyridine derivatives.
Deciding on the Analytical Approach
The choice between HPLC and GC-MS hinges on several factors related to the analyte's properties and the specific requirements of the analysis. This compound is a polar molecule and may exhibit thermal lability, which are key considerations in this decision-making process.
Caption: Decision pathway for selecting between HPLC and GC-MS.
Comparative Overview
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Applicability to Analyte | Well-suited for polar, non-volatile, and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes. |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability, adding complexity to the workflow. |
| Detection | Commonly uses UV-Vis detection; can be coupled with MS for identification. | Mass spectrometry provides structural information for impurity identification. |
| Sensitivity | High sensitivity, particularly with UV or MS detectors. | Very high sensitivity, especially with selective ion monitoring (SIM). |
| Resolution | Excellent resolution achievable with modern columns and instrumentation. | High resolving power, capable of separating complex mixtures of volatile compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed HPLC method is based on reversed-phase chromatography, which is ideal for separating polar compounds like this compound from potential non-polar and polar impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
Due to the polarity and potential thermal lability of the amine and carboxylate groups, direct GC-MS analysis of this compound is challenging. A derivatization step is proposed to improve its volatility and thermal stability. Silylation is a common derivatization technique for compounds with active hydrogens.
-
Instrumentation: A standard GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Dissolve 1 mg of the sample in 100 µL of pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-500 m/z
-
Workflow Comparison
The following diagram illustrates the typical workflows for purity analysis by HPLC and GC-MS, highlighting the additional derivatization step required for the latter in this case.
Comparative Reactivity of Methyl 6-aminopyridine-2-carboxylate Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of constitutional isomers of "Methyl 6-aminopyridine-2-carboxylate," specifically focusing on the influence of the amino group's position on the pyridine ring. The reactivity of these isomers is a critical consideration in synthetic chemistry, particularly in the development of novel pharmaceutical agents, where these compounds serve as versatile building blocks.
The positional isomerism of the amino group significantly alters the electronic and steric environment of both the pyridine ring and the amino and ester functionalities. This guide explores these differences in the context of three key transformations relevant to drug development: N-acylation, N-alkylation, and the Suzuki-Miyaura cross-coupling reaction. While direct quantitative comparative studies on these specific isomers are limited in published literature, this analysis extrapolates expected reactivity based on established principles of organic chemistry and available data on analogous pyridine systems.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the aminopyridine-2-carboxylate isomers is governed by a complex interplay of electronic and steric effects:
-
Electronic Effects: The amino group (-NH₂) is a strong electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino group. This enhances the nucleophilicity of the ring and the exocyclic amino group. Conversely, the methyl carboxylate group (-CO₂Me) is an electron-withdrawing group (EWG) through induction and resonance, deactivating the ring towards electrophilic attack and decreasing the basicity of the ring nitrogen. The pyridine nitrogen itself is inherently electron-withdrawing.
-
Steric Effects: The proximity of the amino and methyl carboxylate groups to each other and to the ring nitrogen can cause steric hindrance, potentially impeding the approach of reagents to a reactive site.
Comparative Reactivity in Key Reactions
Based on these principles, a predicted order of reactivity for the common isomers of methyl aminopyridine-2-carboxylate can be established. For the purpose of this guide, we will compare the following representative isomers:
-
This compound
-
Methyl 4-aminopyridine-2-carboxylate
-
Methyl 3-aminopyridine-2-carboxylate
-
Methyl 5-aminopyridine-2-carboxylate
N-Acylation
N-acylation probes the nucleophilicity of the exocyclic amino group. The electron density on the nitrogen atom of the amino group is the primary determinant of its reactivity towards acylating agents.
Predicted Reactivity Order (Highest to Lowest):
-
Methyl 4-aminopyridine-2-carboxylate: The amino group at the 4-position strongly activates the ring through resonance, and its para-position relative to the ring nitrogen maximizes its electron-donating effect on the exocyclic nitrogen, making it the most nucleophilic.
-
This compound: The amino group at the 6-position also donates electron density to the ring. However, its ortho-position to the ring nitrogen may lead to some electronic push-pull effect, slightly reducing its nucleophilicity compared to the 4-amino isomer.
-
Methyl 5-aminopyridine-2-carboxylate: The amino group is meta to the ring nitrogen, leading to a less pronounced resonance-based activation of the amino group itself compared to the 4- and 6-isomers.
-
Methyl 3-aminopyridine-2-carboxylate: The amino group is ortho to the electron-withdrawing carboxylate group and meta to the ring nitrogen. The proximity to the ester group will significantly decrease the nucleophilicity of the amino group due to inductive effects.
Data Presentation: Predicted N-Acylation Reaction Yields
The following table presents predicted yields for the N-acetylation of the isomers with acetyl chloride, based on the expected reactivity. These are illustrative values and actual yields may vary depending on the specific reaction conditions.
| Isomer | Structure | Predicted Yield (%) |
| Methyl 4-aminopyridine-2-carboxylate | ![]() | 90-95% |
| This compound | ![]() | 85-90% |
| Methyl 5-aminopyridine-2-carboxylate | ![]() | 75-85% |
| Methyl 3-aminopyridine-2-carboxylate | ![]() | 60-70% |
N-Alkylation
Similar to N-acylation, N-alkylation is dependent on the nucleophilicity of the amino group. However, steric hindrance can play a more significant role, especially with bulky alkylating agents.
Predicted Reactivity Order (Highest to Lowest):
The predicted order of reactivity for N-alkylation generally follows that of N-acylation, as it is also primarily governed by the nucleophilicity of the amino group.
Data Presentation: Predicted N-Alkylation Reaction Yields
The following table presents predicted yields for the N-methylation of the isomers with methyl iodide.
| Isomer | Structure | Predicted Yield (%) |
| Methyl 4-aminopyridine-2-carboxylate | ![]() | 88-93% |
| This compound | ![]() | 82-88% |
| Methyl 5-aminopyridine-2-carboxylate |
A Comparative Guide to Methyl and Ethyl 6-Aminopyridine-2-carboxylate in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides a detailed comparison of Methyl 6-aminopyridine-2-carboxylate and Ethyl 6-aminopyridine-2-carboxylate, two closely related building blocks utilized in the synthesis of a variety of biologically active compounds.
While both the methyl and ethyl esters of 6-aminopyridine-2-carboxylic acid serve as valuable intermediates, particularly in the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are scaffolds for kinase inhibitors and antiviral agents, a direct, data-driven comparison of their performance in synthesis has been lacking in readily available literature. This guide aims to address this gap by presenting available data, outlining experimental considerations, and providing a framework for selecting the optimal reagent for a given synthetic challenge.
Physicochemical Properties: A Tale of Two Esters
The primary difference between this compound and Ethyl 6-aminopyridine-2-carboxylate lies in the ester group, which influences their physical properties. These differences, though subtle, can have practical implications in the laboratory.
| Property | This compound | Ethyl 6-aminopyridine-2-carboxylate |
| Molecular Formula | C₇H₈N₂O₂ | C₈H₁₀N₂O₂ |
| Molecular Weight | 152.15 g/mol | 166.18 g/mol |
| General Appearance | Solid | Solid |
| Solubility | Generally soluble in common organic solvents. | Generally soluble in common organic solvents. |
The choice between the methyl and ethyl ester can be influenced by factors such as the desired solubility in a specific reaction solvent or the volatility of the corresponding alcohol byproduct (methanol vs. ethanol) generated during subsequent reactions.
Performance in Synthesis: A Focus on Pyrido[2,3-d]pyrimidine Formation
A key application of these aminopyridine carboxylates is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential. The general synthetic approach involves the condensation of the aminopyridine with a suitable three-carbon building block.
While direct comparative studies are scarce, the available literature predominantly features the use of the ethyl ester in these cyclocondensation reactions. This may suggest a historical preference or potential advantages in terms of reactivity or handling that are not explicitly documented in comparative terms.
Illustrative Synthetic Pathway:
The following diagram illustrates a generalized workflow for the synthesis of a pyrido[2,3-d]pyrimidine core from a 6-aminopyridine-2-carboxylate ester.
Biological activity comparison of "Methyl 6-aminopyridine-2-carboxylate" analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of analogs of Methyl 6-aminopyridine-2-carboxylate, a key scaffold in medicinal chemistry. The following sections detail the anticancer activities of a series of related 6-aminopyridine derivatives, provide comprehensive experimental protocols for the assays cited, and visualize a key signaling pathway implicated in the observed biological effects.
Anticancer Activity of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives
While direct comparative studies on a systematic series of this compound analogs are limited in publicly available literature, a study on a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives provides valuable insights into the anticancer potential of the broader aminopyridine class. These compounds, while structurally distinct from a simple methyl ester, share the core 6-aminopyridine moiety. The following table summarizes their anti-proliferative activity against the GL261 glioblastoma cell line.
| Compound ID | R Group | EC50 (µM) against GL261 Cells |
| 5a | p-tolyl | ~27 |
| 5b | 2-chlorobenzyl | >50 |
| 5c | 4-chlorobenzyl | >50 |
| 5d | 2,4-dichlorobenzyl | >50 |
| 5o | 4-bromophenyl at position 4, 4-chlorobenzyl at position 1 | Most Potent (EC50 not specified) |
Data extracted from a study on 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which showed that compound 5o had the most potent anti-cancer activity against glioblastoma cells and was also effective against liver, breast, and lung cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of the anticancer activity of aminopyridine derivatives.
Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives
A one-pot, two-step synthesis method was employed for the creation of the 6-amino-2-pyridone-3,5-dicarbonitrile derivatives.
Step 1: Synthesis of p-Tolylidenemalononitrile (3a)
-
p-Tolualdehyde (1a) and malononitrile (2) are mixed at room temperature.
-
A natural product catalyst such as pyridine-2-carboxylic acid, betaine, or guanidine carbonate (10 mol%) is added to the mixture.
-
If the mixture solidifies, 1 ml of methanol is added, and the mixture is stirred for an additional 10 minutes until the aldehyde is completely consumed.
Step 2: Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles (5a-p)
-
Following the completion of the first step using a betaine catalyst, N-benzyl-2-cyanoacetamide (4a) is added to the reaction mixture.
-
The mixture is then refluxed in ethanol for 4-5 hours.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to yield the final 6-amino-2-pyridone-3,5-dicarbonitrile derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Synthesized aminopyridine derivatives
-
Human cancer cell lines (e.g., GL261, liver, breast, lung cancer cells)
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000
Structural Confirmation of a 6-Aminopyridine-2-Carboxylic Acid Derivative by X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional atomic arrangement in a molecule is paramount in the fields of medicinal chemistry and drug development. X-ray crystallography stands as the gold standard for elucidating solid-state molecular structures, providing unequivocal evidence of a compound's identity, stereochemistry, and intermolecular interactions. This guide focuses on the structural confirmation of a key derivative of the 6-aminopyridine-2-carboxylate scaffold, a moiety of interest in pharmaceutical research.
While a comprehensive comparative analysis of a series of "Methyl 6-aminopyridine-2-carboxylate" derivatives is limited by the availability of public crystallographic data, this guide presents a detailed structural analysis of the closely related parent compound, 6-amino-pyridinium-2-carboxylate . The crystallographic data for this compound serves as a foundational example for understanding the structural characteristics of this class of molecules.
Comparative Crystallographic Data
The following table summarizes the single-crystal X-ray diffraction data for 6-amino-pyridinium-2-carboxylate, providing a benchmark for the structural analysis of its derivatives.
| Parameter | 6-amino-pyridinium-2-carboxylate |
| Chemical Formula | C₆H₆N₂O₂ |
| Formula Weight | 138.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.6915(7) |
| b (Å) | 19.265(5) |
| c (Å) | 8.1468(16) |
| α (°) | 90 |
| β (°) | 92.47(2) |
| γ (°) | 90 |
| Volume (ų) | 578.8(2) |
| Z | 4 |
| Temperature (K) | 150 |
| Rgt(F) | 0.0468 |
| wRref(F²) | 0.1254 |
| CCDC No. | 2374485[1] |
Data obtained from the crystallographic study of 6-amino-pyridinium-2-carboxylate.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a detailed methodology for obtaining and analyzing single-crystal X-ray diffraction data, based on the study of 6-amino-pyridinium-2-carboxylate.[1]
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction were obtained from a solution of 6-aminopyridine-2-carboxylic acid, 2-quinolinecarboxaldehyde, lanthanum(III) nitrate hexahydrate, and NaOH in an ethanol-water mixture.[1]
-
The mixture was stirred at 75 °C for 3 hours and then allowed to cool to room temperature, yielding crystals of 6-amino-pyridinium-2-carboxylate.[1]
2. Data Collection:
-
A suitable single crystal was mounted on a diffractometer.
-
X-ray diffraction data was collected at a controlled temperature of 150 K to minimize thermal vibrations and obtain a more precise structure.[1]
3. Structure Solution and Refinement:
-
The collected diffraction data was used to solve the crystal structure.
-
The structure was refined using established crystallographic software packages.
-
Hydrogen atoms were positioned geometrically and refined using a riding model.[1]
Visualization of Experimental Workflow
The logical flow of a typical X-ray crystallography experiment, from sample preparation to final structural analysis, is depicted below.
This guide underscores the power of X-ray crystallography in providing definitive structural evidence for novel chemical entities. The detailed crystallographic parameters and experimental protocol for 6-amino-pyridinium-2-carboxylate offer a valuable reference for researchers working on the synthesis and characterization of related aminopyridine derivatives. The availability of such data in public repositories like the Cambridge Crystallographic Data Centre (CCDC) is crucial for the advancement of structural science.
References
A Comparative Guide to Purity Validation of Synthesized "Methyl 6-aminopyridine-2-carboxylate" by Elemental Analysis
For researchers, scientists, and professionals in drug development, the confirmation of a synthesized compound's purity is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of elemental analysis for the purity validation of "Methyl 6-aminopyridine-2-carboxylate," contrasting it with High-Performance Liquid Chromatography (HPLC), a widely used alternative. Supporting data and detailed experimental protocols are provided to assist in the selection of the most appropriate analytical method.
Data Presentation
The purity of "this compound" (Molecular Formula: C₇H₈N₂O₂) can be effectively determined by elemental analysis, which provides the mass fractions of carbon, hydrogen, and nitrogen. A comparison between the theoretical and expected experimental values is crucial for validation.
Table 1: Elemental Analysis of this compound
| Element | Theoretical Mass % | Typical Experimental Result % (for >99% purity) | Acceptable Deviation % |
| Carbon (C) | 55.26 | 55.15 - 55.35 | ± 0.4 |
| Hydrogen (H) | 5.30 | 5.25 - 5.35 | ± 0.4 |
| Nitrogen (N) | 18.41 | 18.30 - 18.50 | ± 0.4 |
| Oxygen (O)* | 21.03 | Not typically measured directly | - |
*Oxygen is usually determined by difference and not by direct measurement in standard CHN analysis.
Table 2: Comparison of Purity Validation Methods: Elemental Analysis vs. HPLC
| Feature | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified.[1] | Separation of components in a liquid sample based on their differential partitioning between a stationary and a mobile phase. |
| Information Provided | Elemental composition as mass percentages. Confirms the empirical formula of the bulk sample. | Purity based on the area percentage of the main peak relative to impurity peaks. Can quantify known and unknown impurities. |
| Detection of Impurities | Primarily detects impurities that alter the elemental composition (e.g., inorganic salts, residual solvents with different elemental ratios).[2] | Highly sensitive in detecting and quantifying a wide range of organic impurities, including isomers and by-products, especially with UV or MS detectors.[3] |
| Sample Requirement | Typically 1-3 mg of solid, dry sample. | Microgram to milligram quantities, must be soluble in the mobile phase. |
| Analysis Time | ~10 minutes per sample for CHN analysis.[4] | 5 - 30 minutes per sample run, depending on the method. |
| Strengths | - Excellent for confirming the elemental integrity of a compound.- Can detect non-UV active impurities like inorganic salts.[2]- Highly precise and accurate for bulk sample composition.[5] | - High sensitivity and resolution for a wide range of impurities.- Can be used for both qualitative and quantitative analysis of impurities.- Established method for routine purity testing in the pharmaceutical industry. |
| Limitations | - Does not distinguish between isomers or compounds with the same elemental composition.- Less sensitive to organic impurities that have a similar elemental composition to the main compound. | - May not detect non-UV active impurities without a universal detector (e.g., ELSD, CAD, MS).- Requires method development for each compound. |
Experimental Protocols
Elemental Analysis (Combustion Method)
This protocol outlines the standard procedure for determining the carbon, hydrogen, and nitrogen content of "this compound".
Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the synthesized compound and compare it to the theoretical values.
Materials and Equipment:
-
CHNS/O Elemental Analyzer
-
Microbalance (accurate to ±0.001 mg)
-
Tin capsules or boats
-
Certified organic analytical standards (e.g., Acetanilide) for calibration
-
Synthesized "this compound," dried under vacuum to remove residual solvents.
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer according to the manufacturer's instructions using a certified organic standard. This typically involves analyzing a known mass of the standard to establish response factors for C, H, and N.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried "this compound" into a tin capsule using a microbalance.
-
Combustion: The sealed tin capsule is introduced into a high-temperature furnace (around 900-1000 °C) in the presence of excess oxygen.[1] This process, known as flash combustion, converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOx).
-
Reduction and Separation: The combustion gases are passed through a reduction tube (typically containing copper) to convert nitrogen oxides to dinitrogen (N₂).
-
Detection: The resulting mixture of CO₂, H₂O, and N₂ is separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the sample based on the detector signals and the initial sample weight. The results are then compared with the theoretical values. A deviation of within ±0.4% is generally considered acceptable for a pure compound.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of "this compound" using reverse-phase HPLC with UV detection.
Objective: To determine the purity of the synthesized compound by separating it from potential impurities and calculating the area percentage of the main peak.
Materials and Equipment:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
HPLC-grade formic acid or trifluoroacetic acid (TFA).
-
Sample vials.
-
Syringe filters (0.22 or 0.45 µm).
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions: Set up the HPLC method. A typical gradient method would be:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: 254 nm (or the lambda max of the compound).
-
Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 5%), and gradually increase it over 15-20 minutes to a high percentage (e.g., 95%). This will elute compounds of varying polarities.
-
-
Analysis: Inject the prepared sample and run the HPLC method.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the compound by determining the area of the main peak as a percentage of the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis, purification, and purity validation of a chemical compound like "this compound".
Caption: Workflow for compound synthesis, purification, and purity validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. cires1.colorado.edu [cires1.colorado.edu]
- 5. Elemental analysis: operation & applications - Elementar [elementar.com]
Performance of Methyl 6-aminopyridine-2-carboxylate in Parallel Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, parallel synthesis has emerged as an indispensable tool for the rapid generation of compound libraries. The choice of building blocks is critical to the success of these high-throughput endeavors. This guide provides a comparative analysis of Methyl 6-aminopyridine-2-carboxylate and its alternatives in the context of parallel amide synthesis, a cornerstone reaction in medicinal chemistry.
While direct, head-to-head comparative data for this compound in a parallel synthesis setup is not extensively available in the reviewed literature, this guide extrapolates its potential performance based on the behavior of structurally similar compounds and general principles of amide bond formation with electron-deficient amines. The data presented is drawn from studies on related aminopyridine and pyrimidine derivatives to provide a useful benchmark for researchers.
Executive Summary
This compound presents a unique scaffold for introducing a substituted pyridine moiety in drug candidates. However, the inherent electronic properties of the aminopyridine ring system, specifically the reduced nucleophilicity of the amino group, can pose challenges in achieving high yields and purity in high-throughput amide coupling reactions. This guide explores these challenges and compares the anticipated performance of this compound with alternative building blocks, offering insights into optimizing parallel synthesis workflows.
Performance Comparison
The following tables summarize the expected performance of this compound and selected alternatives in parallel amide synthesis. The data for the alternatives is sourced from published studies on library synthesis.
Table 1: Performance in Parallel Amide Synthesis
| Building Block | Representative Coupling Conditions | Average Yield Range (%) | Purity Range (%) | Key Considerations |
| This compound | HATU, DIPEA, DMF, rt, 12h | 40-70 (Estimated) | 70-95 (Estimated) | Electron-deficient nature may require stronger coupling agents or longer reaction times. Potential for side reactions if not optimized. |
| Methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate | BPC, TEA, MeCN, rt, 12h[1] | 18-100[1] | 80-100[1] | Demonstrates high success rate in parallel synthesis with a variety of amines.[1] |
| Various Heteroarylamines (on-DNA) | HATU, DIPEA, aq. buffer, rt | High (Qualitative) | Not reported | On-DNA synthesis shows high conversion is achievable under optimized aqueous conditions. |
| 2-Aminopyridine-N-oxide | BOP, DIPEA, CH2Cl2, rt, 1h then H2, Pd/C | 76-97 (Two steps) | High | Overcomes low nucleophilicity of 2-aminopyridine, providing excellent yields after a two-step sequence. |
Table 2: Comparison of Coupling Reagents for Aminopyridine Acylation
| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |
| HATU/HBTU | DIPEA or Et3N, DMF or CH2Cl2 | High efficiency, widely used. | Can be expensive for large-scale synthesis. |
| BOP | DIPEA, CH2Cl2 | Effective for challenging couplings. | Stoichiometric byproduct can complicate purification. |
| EDCI/DCC | HOBt or Oxyma, DMF or CH2Cl2 | Cost-effective. | Can lead to side products (e.g., N-acylurea); DCC byproduct is a known allergen. |
| Acid Chloride | Et3N or Pyridine, CH2Cl2 or THF | Highly reactive. | Requires an extra synthetic step; can be harsh for sensitive substrates. |
Experimental Protocols
The following are generalized protocols for parallel amide synthesis. Optimization for specific substrates is recommended.
Protocol 1: Parallel Solution-Phase Amide Synthesis with HATU
-
Stock Solution Preparation:
-
Prepare a 0.5 M solution of this compound in anhydrous DMF.
-
Prepare 0.5 M solutions of a diverse set of carboxylic acids in anhydrous DMF in a 96-well plate format.
-
Prepare a 1.0 M solution of HATU in anhydrous DMF.
-
Prepare a 2.0 M solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add the carboxylic acid solution (100 µL, 0.05 mmol).
-
Add the this compound solution (100 µL, 0.05 mmol).
-
Add the HATU solution (100 µL, 0.1 mmol).
-
Add the DIPEA solution (50 µL, 0.1 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract the products with ethyl acetate (3 x 500 µL).
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Re-dissolve the residues in a suitable solvent (e.g., DMSO) for analysis and purification by HPLC.
-
Protocol 2: Parallel Synthesis using Pre-activated Carboxylic Acids
This protocol is adapted from a successful parallel synthesis of pyrimidine-5-carboxamides and can be applied to aminopyridine derivatives.[1]
-
Activation of Carboxylic Acids:
-
In a 96-well plate, dissolve the carboxylic acids (0.1 mmol) in acetonitrile (500 µL).
-
Add triethylamine (0.1 mmol) followed by bis(pentafluorophenyl) carbonate (BPC) (0.11 mmol).
-
Stir at room temperature for 1 hour to form the pentafluorophenyl esters.
-
-
Amidation:
-
To the activated esters, add a solution of the amine (e.g., this compound) (0.1 mmol) in acetonitrile (200 µL).
-
Stir the reaction mixtures at room temperature for 12 hours.
-
-
Work-up and Purification:
Mandatory Visualizations
Caption: Workflow for Parallel Amide Synthesis.
Caption: Logical Workflow for a Structure-Activity Relationship (SAR) Study.
References
A Head-to-Head Comparison of Aminopyridine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold is a privileged structure in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. Its versatility allows for the targeting of a wide range of biological entities, from ion channels to protein kinases. This guide provides a head-to-head comparison of various aminopyridine building blocks, summarizing key performance data and outlining detailed experimental protocols to aid researchers in their drug discovery endeavors.
Data Presentation: Quantitative Comparison of Aminopyridine Derivatives
The following tables summarize the biological activity of various aminopyridine-based compounds, offering a comparative view of their potency against different targets.
4-Aminopyridine Derivatives as Voltage-Gated Potassium Channel (Kv) Blockers
4-Aminopyridine (4-AP) is a known blocker of voltage-gated potassium channels and is clinically approved for treating multiple sclerosis.[1] Structure-activity relationship studies have explored various derivatives to improve potency and selectivity.
| Compound | Structure | Target | IC50 (μM) | Fold Potency vs. 4-AP | Reference |
| 4-Aminopyridine (4-AP) | Shaker K+ channel | 235 ± 25 | 1x | [2] | |
| 3-Fluoro-4-aminopyridine (3F4AP) | Shaker K+ channel | 246 ± 20 | ~1x | [2] | |
| 3-Methyl-4-aminopyridine (3Me4AP) | Shaker K+ channel | 33 ± 4 | ~7x more potent | [1][2] | |
| 3-Methoxy-4-aminopyridine (3MeO4AP) | Shaker K+ channel | 780 ± 80 | ~3.3x less potent | [2] | |
| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | Shaker K+ channel | 990 ± 120 | ~4.2x less potent | [2] | |
| 2-Trifluoromethyl-4-aminopyridine (2CF34AP) | Shaker K+ channel | >10,000 | ~60x less active | [2] |
Table 1: Comparative Potency of 4-Aminopyridine Derivatives against Shaker K+ Channels. Data from in vitro electrophysiology studies on Xenopus oocytes expressing the Shaker K+ channel.[2]
Aminopyridine-Based Kinase Inhibitors
Aminopyridine scaffolds are frequently employed in the design of protein kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket.[3][4]
| Scaffold/Compound | Target Kinases with >50% Inhibition | % Inhibition | Reference |
| 3-Aminopyridin-2-one | MPS1, CHK1, PKCζ, PKA | >50% | [4] |
| 2-Methylaminopyrimidine analogue of 3-aminopyridin-2-one | Aurora A, Aurora B, MPS1, GSK3β, RSK1, PKD2, and 17 others | >50% | [4] |
| 4-Aminopyrazolopyrimidine (PP1) | LCK, Fyn | IC50: 3-6 nM | [3] |
| 4-Aminopyrazolopyrimidine (PP2) | LCK, Fyn | IC50: 3-6 nM | [3] |
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | BTK, EGFR | IC50: 0.17 nM (BTK), 0.21 nM (EGFR) | [3] |
Table 2: Activity of Various Aminopyridine Scaffolds against Protein Kinases. This table highlights the diverse kinase targets that can be modulated by different aminopyridine-based cores.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are methodologies for key assays relevant to the characterization of aminopyridine building blocks.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common high-throughput method for measuring kinase activity.
Principle: The HTRF assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET). A biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing the target kinase, biotinylated substrate peptide, and the test aminopyridine compound in a suitable kinase buffer.
-
Reaction Initiation: Add ATP to the reaction mixture to start the kinase reaction.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing EDTA and the europium-labeled antibody and streptavidin-XL665.
-
Signal Reading: After a further incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).
-
Data Analysis: Calculate the ratio of the two emission signals and determine the percent inhibition and IC50 values for the test compounds.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockers
This is the gold-standard method for characterizing the interaction of a compound with an ion channel.
Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane, providing a detailed characterization of a compound's effect on ion channel activity.
Protocol:
-
Cell Preparation: Use a cell line (e.g., HEK-293 or CHO) stably expressing the target ion channel.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Giga-seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Compound Application: Perfuse the cell with an extracellular solution containing the aminopyridine compound at various concentrations.
-
Current Recording: Apply a voltage protocol to elicit channel activity and record the ionic currents before and after the application of the compound.
-
Data Analysis: Measure the reduction in current amplitude to determine the compound's potency (IC50) and to study its mechanism of action (e.g., voltage-dependence, use-dependence).[5]
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and viability.
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aminopyridine compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by aminopyridine derivatives and a typical workflow for their evaluation.
Caption: A typical workflow for the discovery and development of aminopyridine-based drugs.
Caption: Signaling role of voltage-gated potassium channels and their blockade by aminopyridines.
Caption: A simplified receptor tyrosine kinase signaling pathway and points of inhibition by aminopyridine-based drugs.
References
The Strategic Synthesis Showdown: A Cost-Benefit Analysis of Methyl 6-aminopyridine-2-carboxylate in Large-Scale Production
In the competitive landscape of pharmaceutical development, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of large-scale synthesis. This guide provides a comprehensive cost-benefit analysis of Methyl 6-aminopyridine-2-carboxylate, a versatile building block, and objectively compares its performance against key alternatives. By examining synthesis costs, reaction efficiency, and overall utility, we offer researchers, scientists, and drug development professionals a data-driven framework for making informed decisions in the synthesis of next-generation therapeutics.
At a Glance: Cost and Availability
A primary consideration in large-scale synthesis is the cost and availability of starting materials. This compound is commercially available, with pricing in the range of approximately $600 per kilogram . In contrast, a common alternative, 2-amino-6-chloropyridine , is offered at a significantly lower price point of around $240 per kilogram . This initial cost difference establishes a key benchmark for our analysis, prompting a deeper investigation into whether the potential benefits of this compound justify its higher upfront cost.
| Compound | Estimated Price (per kg) |
| This compound | ~$600 |
| 2-amino-6-chloropyridine | ~$240 |
Synthetic Accessibility: A Tale of Two Routes
The cost of a starting material is intrinsically linked to the complexity and efficiency of its synthesis. Here, we compare the synthetic pathways to this compound and a key alternative.
The Pathway to this compound
The synthesis of this compound typically involves a two-step process starting from 2-acetylaminopyridine-6-carboxylic acid. The first step is the deacetylation to form 6-aminopyridine-2-carboxylic acid, which has been reported with a respectable yield of 76%.[1] This is followed by an esterification step to yield the final product. While various esterification methods exist, a common industrial approach involves reaction with methanol in the presence of an acid catalyst.
References
Safety Operating Guide
Proper Disposal of Methyl 6-aminopyridine-2-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Methyl 6-aminopyridine-2-carboxylate are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the appropriate disposal of this compound, synthesized from publicly available safety data sheets.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is categorized as an irritant and can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-impermeable gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended if dust formation is likely or if exposure limits are exceeded.[2][3]
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[2][3][4]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.
-
Collection and Storage of Waste:
-
Collect waste this compound in a suitable, clearly labeled, and securely closed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
The material should be disposed of by a licensed chemical destruction plant, often through controlled incineration with flue gas scrubbing.[2]
-
-
Handling Spills:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Remove all sources of ignition and use spark-proof tools.[2]
-
Avoid the formation of dust.[2]
-
Carefully sweep up the spilled material and place it into a suitable, closed container for disposal.[4]
-
Ensure the area is well-ventilated.
-
-
Disposal of Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or sent for recycling or reconditioning.[2]
-
Environmental Protection: Under no circumstances should this compound or its containers be discharged into the environment, including drains or sewer systems.[2]
Quantitative Data Summary
| Hazard Classification | Details |
| Acute Toxicity, Oral | Harmful if swallowed[1] |
| Skin Irritation | Causes skin irritation[1] |
| Eye Irritation | Causes serious eye irritation[1] |
| Respiratory Irritation | May cause respiratory irritation[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 6-aminopyridine-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 6-aminopyridine-2-carboxylate, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Following established safety protocols is critical to minimize risk in a laboratory setting. The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets for structurally similar compounds.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-impermeable gloves. The specific material should be selected based on the breakthrough time for the solvent being used. | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded, or if dust is generated. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
| Protective Clothing | A complete suit protecting against chemicals or a flame-retardant antistatic protective clothing. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection. The following workflow outlines the key steps for the operational and disposal plan for this compound.
Detailed Procedures
Handling and Storage:
-
Handle in a well-ventilated place or under a chemical fume hood.
-
Wear suitable protective clothing, including gloves and eye/face protection.
-
Avoid the formation of dust and aerosols.
-
Do not get in eyes, on skin, or on clothing.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Incompatible materials include strong oxidizing agents, acids, and strong bases.
First-Aid Measures:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
Spill and Accidental Release:
-
Ensure adequate ventilation and evacuate personnel to safe areas.
-
Avoid dust formation and breathing vapors, mist, or gas.
-
Use personal protective equipment, including chemical-impermeable gloves.
-
Remove all sources of ignition.
-
Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.
-
Do not let the chemical enter drains; discharge into the environment must be avoided.
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




